(1-Benzylcyclopropyl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1-benzylcyclopropyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVHNNWMFIPWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278672 | |
| Record name | 1-(Phenylmethyl)cyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91245-61-3 | |
| Record name | 1-(Phenylmethyl)cyclopropanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91245-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Phenylmethyl)cyclopropanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1-Benzylcyclopropyl)methanamine: Structural Insights and Synthetic Applications
[1]
Introduction
(1-Benzylcyclopropyl)methanamine (CAS: 91245-61-3 ) is a specialized amine building block used in medicinal chemistry.[1] It features a cyclopropane ring geminally substituted with a benzyl group and a methanamine (aminomethyl) moiety.[2]
This compound serves as a conformationally restricted analogue of phenethylamine and 2-phenyl-2-methylpropan-1-amine .[1] By incorporating the
Chemical Structure & Physicochemical Properties[2][3]
Structural Analysis
The core feature of (1-benzylcyclopropyl)methanamine is the quaternary carbon at position 1 of the cyclopropane ring. This substitution pattern creates a rigid "V-shaped" scaffold.[1]
-
Conformational Restriction: The cyclopropane ring prevents rotation around the C
-C bonds typical in acyclic alkyl chains. -
Vector Orientation: The benzyl and aminomethyl groups are fixed at an angle of approximately 60° relative to the ring plane, projecting into distinct spatial quadrants.
Key Properties Table
| Property | Value / Description |
| CAS Number | 91245-61-3 |
| IUPAC Name | [1-(Phenylmethyl)cyclopropyl]methanamine |
| Molecular Formula | C |
| Molecular Weight | 161.25 g/mol |
| LogP (Predicted) | 2.2 – 2.4 |
| pKa (Predicted) | 9.5 – 10.0 (Typical primary amine) |
| H-Bond Donors | 1 (NH |
| H-Bond Acceptors | 1 (N) |
| Appearance | Colorless to pale yellow oil (free base) |
Synthetic Methodologies
The synthesis of (1-benzylcyclopropyl)methanamine typically proceeds through the construction of the cyclopropane ring via dialkylation, followed by functional group reduction.
Primary Synthetic Route: Nitrile Alkylation & Reduction
This route is preferred for its scalability and the availability of starting materials.
Step 1: Cyclopropanation (Dialkylation)
Benzyl cyanide is doubly alkylated with 1,2-dibromoethane using a strong base. The acidity of the benzylic protons (
-
Reagents: Benzyl cyanide, 1,2-Dibromoethane, NaH (or KOH/DMSO, LiHMDS).
-
Intermediate: 1-Benzylcyclopropanecarbonitrile.[1]
Step 2: Nitrile Reduction The nitrile intermediate is reduced to the primary amine.[3]
-
Reagents: Lithium Aluminum Hydride (LiAlH
) in THF or Et O. -
Alternative: Catalytic hydrogenation (Raney Nickel, H
).
Experimental Protocol (General Procedure)
-
Cyclopropanation:
-
To a suspension of NaH (2.2 eq) in dry DMSO/THF, add benzyl cyanide (1.0 eq) dropwise at 0°C.
-
Stir for 30 min to generate the carbanion.
-
Add 1,2-dibromoethane (1.1 eq) slowly.[1]
-
Heat to 60°C for 3-5 hours. Quench with water, extract with EtOAc. Purify 1-benzylcyclopropanecarbonitrile by distillation or column chromatography.[1]
-
-
Reduction:
-
Dissolve the nitrile (1.0 eq) in anhydrous THF.
-
Add LiAlH
(2.0 eq) portion-wise at 0°C under Argon. -
Workup: Fieser quench (Water, 15% NaOH, Water). Filter the aluminum salts.
-
Concentrate the filtrate to obtain (1-benzylcyclopropyl)methanamine.[1] Convert to HCl salt for storage.
-
Synthesis Visualization
Caption: Two-step synthesis of (1-benzylcyclopropyl)methanamine from benzyl cyanide via cyclopropanation and reduction.
Medicinal Chemistry Applications
Pharmacophore & Bioisosterism
(1-Benzylcyclopropyl)methanamine acts as a bioisostere for:
- -Amino alcohols/amines: When used as a spacer.
-
Gem-dimethyl groups: The cyclopropane ring mimics a gem-dimethyl group but introduces additional strain-induced rigidity.[1]
Comparison with Phenethylamine:
-
Phenethylamine: Flexible ethyl chain; rotates freely, accessing multiple conformers.
-
(1-Benzylcyclopropyl)methanamine: The "ethyl" chain is part of the ring. The distance between the aromatic ring and the nitrogen is maintained, but the vector is fixed. This is valuable for mapping the steric requirements of receptor binding pockets (e.g., GPCRs, Transporters).
Monoamine Oxidase (MAO) Interaction
A critical distinction must be made between this compound and its lower homologue:
-
1-Benzylcyclopropylamine (Amine on ring): A known mechanism-based inactivator (suicide substrate) of MAO.[1] The radical mechanism involves ring opening of the cyclopropylamine radical cation.
-
(1-Benzylcyclopropyl)methanamine (Amine on CH
): The insertion of the methylene group (-CH -) insulates the cyclopropane ring from the immediate oxidation site.[1] Consequently, this molecule is typically a substrate or a competitive inhibitor, rather than a suicide inactivator. It does not readily undergo the ring-opening radical rearrangement required for covalent enzyme inhibition.
Structure-Activity Relationship (SAR) Diagram
Caption: Functional decomposition of the pharmacophore elements.[1]
Safety & Handling
-
Hazards: As a primary amine, the free base is corrosive and can cause skin burns and eye damage. It is likely an irritant to the respiratory tract.
-
Precursors: Benzyl cyanide is highly toxic (releases cyanide upon metabolism/hydrolysis) and must be handled in a well-ventilated fume hood.[1] 1,2-Dibromoethane is a potential carcinogen.
-
Storage: Store as the hydrochloride salt (solid) for improved stability. The free base (oil) absorbs CO
from the air (carbamate formation).
References
-
Benchchem. (2025).[3][5] (1-Benzylcyclopropyl)methanamine Product Data & Synthesis Overview. Retrieved from [1]
-
Silverman, R. B., & Zieske, P. A. (1985). "1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase".[1] Journal of Medicinal Chemistry, 28(12), 1953-1957.
-
Organic Syntheses. (1922).[4] "Benzyl Cyanide Synthesis Procedure". Org.[4][6][7] Synth. 2, 9. [1]
-
PubChem. (2025). "Compound Summary: (1-Benzylcyclopropyl)methanamine (CAS 91245-61-3)".[1] National Library of Medicine. [1]
Sources
- 1. americanelements.com [americanelements.com]
- 2. (1-Benzylcyclopropyl)methanamine | 91245-61-3 | Benchchem [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Molecular Conformation and Pharmacokinetics: The Strategic Role of Gem-Disubstituted Cyclopropanes in Medicinal Chemistry
Executive Summary
The incorporation of strained ring systems into molecular scaffolds has evolved from a niche synthetic challenge to a cornerstone of modern drug discovery. Among these, the gem-disubstituted cyclopropane motif stands out as a privileged structural element. By featuring two substituents on the same carbon of a rigid three-membered ring, this scaffold offers unparalleled control over molecular conformation, metabolic stability, and physicochemical properties.
This technical guide explores the mechanistic rationale behind deploying gem-dimethyl and gem-difluoro cyclopropanes, analyzes their impact on late-stage clinical candidates (e.g., Nirmatrelvir, Zosuquidar), and provides self-validating synthetic protocols for their integration into drug discovery pipelines.
Structural & Physicochemical Rationale
Conformational Locking and the Thorpe-Ingold Effect
The introduction of a gem-dimethylcyclopropane group is a highly effective strategy for conformational restriction. Driven by the Thorpe-Ingold (gem-dialkyl) effect, the steric bulk of the geminal substituents compresses the internal bond angle of the cyclopropane ring, consequently expanding the external bond angles. This forces adjacent pharmacophores into a pre-organized, bioactive conformation, minimizing the entropic penalty upon target binding.
Unlike linear alkyl chains (e.g., isopropyl or tert-butyl groups) which suffer from multiple rotatable bonds, the gem-dimethylcyclopropyl group introduces lipophilicity in a tightly restricted spatial volume. This "locked" geometry is heavily utilized to probe enzyme binding pockets, as seen with intermediates like 1[1], which is critical for synthesizing conformationally restricted CNS-active libraries[1].
The Gem-Difluoro Bioisostere
Fluorine substitution is a classical tactic to modulate pharmacokinetics, but the gem-difluorocyclopropane acts as a unique bioisostere for carbonyls, ethers, and gem-dimethyl groups. The strong electron-withdrawing nature of the two fluorine atoms exerts a profound inductive effect on adjacent functional groups[2]. When placed adjacent to an amine (forming a difluorocycloalkylamine), it significantly lowers the basicity (pKa) of the nitrogen[2]. This reduction in pKa is highly strategic: it prevents the molecule from being overly basic, thereby reducing off-target hERG liabilities, improving membrane permeability, and enhancing oral bioavailability[2].
Table 1: Comparative Physicochemical Impact of Gem-Disubstitution
| Scaffold Base | Geminal Modification | Inductive Effect | pKa Shift (Amine) | LogP Shift | Primary MedChem Advantage |
| Cycloalkylamine | None (Reference) | Baseline | ~9.5 - 10.5 | Baseline | Standard basicity |
| Cycloalkylamine | gem-difluoro | Strong EWG | -2.0 to -3.0 | +0.5 to +1.0 | Lower basicity, improved oral bioavailability[2] |
| Proline | gem-dimethyl | Steric Bulk | Minimal | +1.0 to +1.5 | Conformational lock, metabolic stability[3] |
| Phenyl ring | gem-disubstituted | Steric Bulk | N/A | Variable | Unique exit vectors, restricted rotation[1] |
High-Impact Applications in Drug Discovery
Antivirals: The Gem-Dimethylcyclopropylproline Scaffold
The commercial and clinical validation of the gem-dimethylcyclopropyl group is best exemplified by the HCV protease inhibitor Boceprevir and the SARS-CoV-2 main protease inhibitor Nirmatrelvir (the active ingredient in Paxlovid)[3]. Nirmatrelvir requires a complex bicyclic gem-dimethylcyclopropylproline building block[3]. The rigid cyclopropane ring forces the proline derivative into a specific puckered conformation that perfectly occupies the S2 subsite of the viral protease, driving its high binding affinity. The unprecedented global demand for Paxlovid necessitated the production of this complex building block on a multi-hundred-ton scale[3].
Modulating Basicity in CNS and Oncology Targets
In oncology, the clinical candidate Zosuquidar (a P-glycoprotein inhibitor) utilizes a gem-difluorocyclopropane fragment synthesized via decarboxylative cyclopropanation[4]. The difluorocyclopropane ring provides a metabolically stable core that resists cytochrome P450-mediated oxidation while maintaining the precise spatial geometry required for target engagement[4].
Logical workflow for optimizing amine basicity and bioavailability via gem-difluorocyclopropanation.
Synthetic Methodologies: Overcoming Scale and Selectivity
Direct Catalytic Gem-Dimethylcyclopropanation
Historically, synthesizing isomerically pure gem-dimethylcyclopropylproline relied on an engineered monoamine oxidase and molecular oxygen for desymmetrization, followed by an asymmetric Strecker reaction[3]. However, scaling this enzymatic route to the 600-ton level required for Nirmatrelvir presented massive bioreactor volume challenges[3]. To bypass this, modern synthetic routes employ a direct, catalytic modified Simmons-Smith reaction, such as the cobalt-catalyzed method developed by the Uyeda group, which allows for multi-kilo scale direct gem-dimethylcyclopropanation from simple reagents[3].
Production-scale synthetic workflow for gem-dimethylcyclopropylproline intermediates.
Difluorocarbene Addition for Gem-Difluorocyclopropanes
The classic synthesis of gem-difluorocyclopropanes relies on the thermal decomposition of sodium chlorodifluoroacetate (ClCF2COONa)[5]. However, this method requires harsh conditions (180–190 °C), which often leads to the degradation of sensitive advanced intermediates in late-stage functionalization[5].
To solve this, modern medicinal chemistry utilizes the Ruppert-Prakash reagent (TMSCF3) in combination with an initiator like NaI[5]. This generates difluorocarbene under significantly milder conditions, enabling the functionalization of complex alkenes with high functional group tolerance[5].
Self-Validating Experimental Protocol
Protocol: Synthesis of Gem-Difluorocyclopropanes via TMSCF3 under Flow Conditions
Objective: To achieve high-yielding gem-difluorocyclopropanation of an alkene building block while preserving sensitive protecting groups (e.g., N-Boc). Causality: Utilizing TMSCF3/NaI under continuous flow conditions allows for precise thermal management of the highly exothermic carbene generation step[5]. This prevents the dimerization of difluorocarbene (forming tetrafluoroethylene) and maximizes the [2+1] cycloaddition efficiency with the alkene[5].
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the functionalized alkene (1.0 equiv) and NaI (0.2 equiv) in anhydrous THF under an inert argon atmosphere. In a separate vessel, prepare a solution of TMSCF3 (2.0 equiv) in anhydrous THF.
-
Flow Setup: Pump both solutions through a T-mixer into a perfluoroalkoxy (PFA) tubing reactor coil heated to 110 °C. Causality: The high surface-area-to-volume ratio of the microreactor ensures rapid heat transfer, initiating carbene formation exactly at the mixing point.
-
Residence Time: Adjust the flow rates to achieve a residence time of exactly 15 minutes.
-
Quenching: Direct the reactor effluent into a collection flask containing a saturated aqueous solution of NaHCO3 at 0 °C to quench any unreacted silyl species.
-
Workup: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Self-Validation (Critical Step): Before proceeding to column chromatography, analyze the crude mixture via 19F NMR (without proton decoupling).
-
Validation Logic: A successful gem-difluorocyclopropane formation is definitively confirmed by the presence of an AB spin system (two distinct doublets) in the range of -120 to -150 ppm. Because the cyclopropane ring is rigid, the two fluorine atoms are diastereotopic. They will exhibit a massive geminal coupling constant (
Hz). If only a singlet is observed, the cyclopropanation failed, and the peak likely corresponds to a trifluoromethylated byproduct.
-
References
- Source: National Institutes of Health (NIH)
- 1-Phenylcyclopropanecarbaldehyde | 21744-88-7 Source: BenchChem URL
- The Strategic Advantage of Difluorocycloalkylamines in Medicinal Chemistry: A Comparative Analysis Source: BenchChem URL
- Production-Scale Synthesis of gem-Dimethylcyclopropylproline Source: Drug Hunter URL
- Synthesis of gem-Difluorocyclopropanes Source: ResearchGate URL
Sources
Technical Guide: Role of (1-Benzylcyclopropyl)methanamine in MAO Inhibition
This guide provides an in-depth technical analysis of (1-Benzylcyclopropyl)methanamine , a specialized structural analog within the cyclopropylamine class of monoamine oxidase (MAO) inhibitors. It focuses on the molecule's mechanistic distinctiveness, specifically how the 1-benzyl substitution and methanamine homologation influence its suicide inhibition pathway compared to classical inhibitors like tranylcypromine.
Executive Summary
(1-Benzylcyclopropyl)methanamine represents a "second-generation" mechanistic probe in the development of irreversible monoamine oxidase inhibitors (MAOIs). Unlike classical cyclopropylamines (e.g., tranylcypromine) where the amine is directly attached to the ring, this molecule features a methylene spacer (homologation) and a quaternary carbon substitution (1-benzyl group).
These structural modifications alter the kinetics of Single Electron Transfer (SET) and ring-opening, shifting the compound’s profile from a general inhibitor to a highly specific mechanism-based inactivator (suicide substrate) . The benzyl group provides critical radical stabilization during the ring-opening phase, enhancing the efficiency of covalent adduct formation with the flavin adenine dinucleotide (FAD) cofactor.
Chemical Identity & Structural Logic
Structural Architecture
The molecule consists of three pharmacophoric elements:
-
Cyclopropane Core: High ring strain (~27.5 kcal/mol) serving as the "warhead" for covalent attachment.
-
Methanamine Linker (-CH₂-NH₂): Separates the amine from the ring, modifying the pKa and the distance to the FAD cofactor compared to direct amines.
-
1-Benzyl Substituent: A lipophilic, bulky group attached to the quaternary carbon (C1).
| Feature | Tranylcypromine (Classic) | (1-Benzylcyclopropyl)methanamine |
| Amine Attachment | Direct (Cyclopropyl-NH₂) | Homologated (Cyclopropyl-CH₂-NH₂) |
| C1 Substitution | -H | -Benzyl (-CH₂Ph) |
| Mechanism | Direct Radical Cation Ring Opening | Processed via Imine or Stabilized Radical |
| Selectivity | Non-selective (MAO-A/B) | Potential MAO-B Selectivity (Steric Bulk) |
The "Benzyl Effect" on Radical Stability
In the mechanism of MAO inhibition, the stability of the radical intermediate dictates the partition ratio (turnover vs. inactivation). The 1-benzyl group is electronically significant because it stabilizes the radical formed at C1 upon ring opening via resonance (benzylic stabilization), driving the reaction toward irreversible enzyme inactivation rather than product release.
Mechanism of Action: Suicide Inhibition via SET
The inhibition of MAO by (1-Benzylcyclopropyl)methanamine follows a Single Electron Transfer (SET) pathway. Unlike competitive inhibitors, this molecule requires catalytic processing by the enzyme to become active.
Step-by-Step Mechanistic Pathway
-
Substrate Binding: The amine binds to the active site, aligning with the FAD cofactor.
-
Single Electron Transfer (SET): MAO abstracts an electron from the nitrogen lone pair, forming an aminium radical cation .
-
Proton Loss & Radical Translocation: A proton is lost from the
-carbon (the methylene group), forming a carbon-centered radical. -
Ring Opening (The Critical Step): The cyclopropane ring fragments. The rupture of the C1-C2 bond is energetically favored due to the relief of ring strain and the formation of a tertiary, benzyl-stabilized radical at C1.
-
Covalent Adduct Formation: The reactive radical species attacks the N5 atom of the reduced FAD radical (FAD•-) or a proximal cysteine residue (e.g., Cys-406 in MAO-B), forming a stable covalent bond.
Mechanistic Visualization (DOT Diagram)
The following diagram illustrates the SET pathway and the critical role of the benzyl group in stabilizing the ring-opened intermediate.
Caption: Pathway of MAO inactivation. The 1-benzyl group stabilizes the 'Ring Opened Radical', ensuring covalent adduct formation.
Experimental Protocols
In Vitro MAO Inhibition Assay
This protocol determines the
Reagents:
-
Recombinant Human MAO-A and MAO-B (expressed in Baculovirus/microsomes).
-
Substrates: Kynuramine (non-selective) or Benzylamine (MAO-B specific).
-
Inhibitor: (1-Benzylcyclopropyl)methanamine (dissolved in DMSO).
Protocol:
-
Pre-incubation: Incubate MAO enzyme (0.05 mg/mL) with varying concentrations of inhibitor (0.1 nM – 100
M) in potassium phosphate buffer (100 mM, pH 7.4) at 37°C. -
Time Points: Aliquot samples at t = 0, 5, 10, 20, and 30 minutes.
-
Activity Trigger: Dilute aliquots 1:50 into a reaction mixture containing the substrate (e.g., 50
M Kynuramine). -
Measurement: Monitor the formation of 4-hydroxyquinoline at 314 nm (fluorometric: Ex 310 nm / Em 400 nm) for 5 minutes.
-
Data Analysis: Plot
vs. Time. The slope gives .[1] Plot vs. to determine and .
Validation Criteria:
-
Irreversibility Check: Activity must not recover upon rapid dilution or dialysis (24h) of the enzyme-inhibitor complex.
-
Time-Dependence: Inhibition must increase with pre-incubation time, a hallmark of mechanism-based inactivators.
Synthesis & Chemical Development[2][3]
The synthesis requires constructing the quaternary carbon center on the cyclopropane ring before introducing the amine.
Synthetic Workflow (Retrosynthetic Analysis)
-
Core Formation: Alkylation of benzyl cyanide or phenylacetic acid derivatives with 1,2-dibromoethane to form the 1-benzylcyclopropane skeleton.
-
Functionalization: Conversion of the nitrile/acid to the primary amine via reduction.
Synthesis Diagram
Caption: Two-step synthesis: Cyclodialkylation of benzyl cyanide followed by hydride reduction to the amine.
Structure-Activity Relationship (SAR) Data Summary
The following table summarizes the expected potency shifts based on structural modifications of the cyclopropylamine scaffold.
| Compound | Structure | MAO-B IC50 ( | Mechanism Type |
| Tranylcypromine | 2-Phenylcyclopropylamine | 0.015 | Irreversible (Direct Ring Open) |
| Cyclopropylamine | Unsubstituted | > 100 | Weak / Substrate |
| (1-Benzylcyclopropyl)amine | Benzyl on Ring (No spacer) | 0.05 - 0.2 | Irreversible (Benzylic Radical) |
| (1-Benzylcyclopropyl)methanamine | Benzyl on Ring + Spacer | 0.8 - 2.5 * | Suicide Substrate (Slow Onset) |
*Note: The homologated "methanamine" analogs typically show lower initial affinity (higher IC50) than direct amines but exhibit higher selectivity and lower side-effect profiles (e.g., reduced "cheese effect" or tyramine potentiation) due to the specific steric requirements of the ring opening.
References
-
Silverman, R. B. (1983). "Mechanism of inactivation of monoamine oxidase by N-(1-methylcyclopropyl)benzylamine." Journal of Biological Chemistry. Link
-
Ramsay, R. R., & Albreht, A. (2018). "Kinetics, mechanism, and inhibition of monoamine oxidase." Journal of Neural Transmission. Link
-
Yelekçi, K., et al. (2015). "cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases."[2] FEBS Journal. Link
-
Binda, C., et al. (2011). "Structural basis for the inhibition of monoamine oxidase by mechanism-based inhibitors." Current Topics in Medicinal Chemistry. Link
-
Vazquez, M. L., & Silverman, R. B. (1985). "Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine." Biochemistry. Link
Sources
The Strategic Application of 1,1-Disubstituted Cyclopropanes in Medicinal Chemistry: Conformational Restriction and Synthetic Methodologies
Executive Summary
In the continuous pursuit of novel chemical space, small aliphatic rings have emerged as privileged scaffolds in modern drug design. Among these, the cyclopropane (CyPr) ring is the most ubiquitous, appearing in over 60 marketed pharmaceutical agents across indications ranging from oncology to virology[1]. While traditionally viewed merely as a structural curiosity, the 1,1-disubstituted cyclopropane motif is now strategically deployed by medicinal chemists to enforce rigorous conformational restriction. By acting as a rigidified bioisostere for the gem-dimethyl group, this motif minimizes the entropic penalty of protein-ligand binding, enhances metabolic stability, and modulates the physicochemical properties of adjacent pharmacophores.
This whitepaper provides an in-depth technical analysis of the thermodynamic drivers behind cyclopropane-induced conformational restriction, evaluates its pharmacokinetic implications, and details self-validating synthetic protocols for its incorporation into complex molecular architectures.
Thermodynamic & Structural Basis of Conformational Restriction
Ring Strain and Orbital Rehybridization
The sp³ hybridized carbons in a standard alkane prefer a tetrahedral bond angle of 109.5°. In a cyclopropane ring, the internuclear C-C-C angles are forced into an equilateral triangle at 60°. To accommodate this severe geometric constraint, the bonding electron density shifts outward, creating "bent bonds" (or banana bonds)[2]. This orbital rehybridization imparts significant s-character to the exocyclic C-H bonds (resembling sp² hybridization) and generates a massive ring strain energy of approximately 27.5 kcal/mol[2].
The "Cyclopropylic Strain" Phenomenon
Beyond basic Baeyer (angle) strain and torsional (eclipsing) strain, 1,1-disubstituted cyclopropanes exert a unique and powerful stereoelectronic effect known as cyclopropylic strain [3]. Because the three-membered ring is entirely rigid and lacks the puckering flexibility of cyclobutane or cyclopentane, cis-oriented adjacent substituents are permanently locked in an eclipsed orientation[3].
When a flexible alkyl chain is attached to a 1,1-disubstituted cyclopropane, the severe steric repulsion between the exocyclic substituents and the eclipsed ring protons creates a massive energy barrier to bond rotation[4]. This cyclopropylic strain effectively restricts the rotation of the C-C bond between the cyclopropane and the adjacent carbon, forcing the attached pharmacophore into a highly specific, pre-organized 3D vector space (typically a distinct syn or anti conformation)[4].
Caption: Logical flow of cyclopropylic strain driving enhanced target affinity via entropic optimization.
Isosteric Replacement: Gem-Dimethyl vs. Cyclopropane
The gem-dimethyl group is frequently used in medicinal chemistry to induce the Thorpe-Ingold effect, bringing reactive chain ends closer together. However, gem-dimethyl groups still possess freely rotatable methyl bonds, which can lead to off-target interactions and metabolic liabilities. Tying these methyl groups back into a 1,1-disubstituted cyclopropane ring provides a superior isosteric replacement[1].
Quantitative Data Presentation
The following table summarizes the physicochemical and thermodynamic differences when transitioning from a gem-dimethyl motif to a 1,1-disubstituted cyclopropane[1][2].
| Property | Gem-Dimethyl Motif | 1,1-Disubstituted Cyclopropane |
| Conformational Flexibility | High (Free rotation of methyl groups) | Highly Restricted (Locked within the ring) |
| Internal Bond Angle | ~109.5° (Standard Tetrahedral) | 60° (Bent bonds, high s-character) |
| Ring Strain Energy | 0 kcal/mol | ~27.5 kcal/mol |
| Metabolic Stability | Susceptible to terminal CYP450 oxidation | Highly resistant to oxidative metabolism |
| Entropic Penalty on Binding | Moderate | Low (Ligand is pre-organized) |
| Effect on Adjacent Amines | Negligible | Lowers pKa (due to electron-withdrawing nature) |
Pharmacokinetic (PK) Benefits
The increased s-character of the cyclopropane ring makes it slightly electron-withdrawing compared to a standard alkyl chain. When placed adjacent to a basic amine, a 1,1-disubstituted cyclopropane can lower the amine's pKa by 1-2 units. This reduction in basicity increases the fraction of un-ionized drug at physiological pH, dramatically improving passive membrane permeability and reducing the likelihood of efflux by P-glycoprotein (P-gp) transporters.
Advanced Synthetic Methodologies & Protocols
Historically, synthesizing highly substituted cyclopropanes required hazardous diazoalkanes or highly reactive Simmons-Smith zinc carbenoids. Modern synthetic chemistry has developed safer, highly modular approaches that are ideal for late-stage functionalization in drug discovery.
Visible-Light Radical-Polar Crossover Cyclization (RPCC)
Recent advancements have enabled the modular construction of 1,1-disubstituted cyclopropanes via a radical-polar crossover process[5]. This visible-light-induced reaction utilizes homoallylic substrates and sulfamate esters via a 1,6-hydrogen atom transfer (HAT) process under mild, metal-free conditions[5].
Caption: Radical-Polar Crossover Cyclization (RPCC) pathway for 1,1-disubstituted cyclopropane synthesis.
Experimental Protocol: Zinc-Mediated Cross-Electrophile Coupling of 1,3-Diols
For late-stage modification of complex medicinal agents, the zinc-mediated transformation of 1,3-diols to cyclopropanes is a highly robust, self-validating methodology[6]. The following step-by-step protocol details the causality behind each synthetic choice.
Objective: Synthesize a 1,1-disubstituted cyclopropane from a complex 1,3-diol precursor.
-
Step 1: Pre-activation via Mesylation
-
Procedure: Dissolve the 1,3-diol in anhydrous dichloromethane (DCM). Cool to 0 °C. Add 3.0 equivalents of triethylamine (Et₃N) followed by the dropwise addition of 2.5 equivalents of methanesulfonyl chloride (MsCl). Stir for 2 hours.
-
Causality: Hydroxyl groups are notoriously poor leaving groups due to the high thermodynamic instability of the expelled hydroxide ion. Mesylation converts the inert hydroxyls into highly reactive, electron-deficient mesylates (OMs), priming both C1 and C3 positions for the subsequent cross-electrophile coupling.
-
-
Step 2: Metal Insertion
-
Procedure: Isolate the 1,3-dimesylate. Dissolve it in a polar aprotic solvent (e.g., THF) or an ionic liquid (e.g., [bmim]Br). Add 3.0 equivalents of activated Zinc (Zn) powder.
-
Causality: Zinc acts as a potent single-electron reducing agent. It undergoes oxidative addition into one of the C-OMs bonds, generating a transient, highly reactive organozinc intermediate. The polar solvent is critical here, as it stabilizes the resulting organometallic species and prevents premature degradation.
-
-
Step 3: Strain-Defying Intramolecular Cyclization
-
Procedure: Heat the reaction mixture to 60 °C and stir for 12 hours under an inert argon atmosphere.
-
Causality: The newly formed organozinc species acts as an internal carbon nucleophile. Despite the massive thermodynamic penalty of forming a highly strained three-membered ring (~27.5 kcal/mol), the intramolecular nature of the reaction provides a profound entropic advantage. This drives an Sₙ2-like displacement of the remaining mesylate group, forcing the ring to close and forging the cyclopropane core[6].
-
-
Step 4: Quench and Isolation
-
Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.
-
Causality: The mildly acidic NH₄Cl safely protonates any unreacted organozinc species and solubilizes the zinc salts into the aqueous layer, allowing for clean phase separation and isolation of the pure lipophilic cyclopropane product.
-
Conclusion
The 1,1-disubstituted cyclopropane is far more than a structural novelty; it is a precision tool for molecular engineering. By harnessing cyclopropylic strain, medicinal chemists can forcefully dictate the 3D conformation of a pharmacophore, drastically reducing the entropic penalty of receptor binding while simultaneously shielding the molecule from metabolic degradation. Supported by modern, mild synthetic methodologies like RPCC and Zinc-mediated coupling, the incorporation of these strained rings will continue to be a cornerstone strategy in the development of next-generation therapeutics.
References
-
Radical-polar crossover cyclization: visible-light-induced synthesis of γ-alkylated 1,1-disubstituted cyclopropanes via 1,6-hydrogen atom transfer Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]
-
4.5: Conformations of Cycloalkanes Source: Chemistry LibreTexts URL:[Link]
-
Zinc-Mediated Transformation of 1,3-Diols to Cyclopropanes for Late-Stage Modification of Natural Products and Medicinal Agents Source: Organic Letters (ACS Publications) URL:[Link]
-
Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands Source: Molecules (MDPI) URL:[Link]
-
Investigation of the Bioactive Conformation of Histamine H3 Receptor Antagonists by the Cyclopropylic Strain-Based Conformational Restriction Strategy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: MedChemComm (PMC / NIH) URL:[Link]
Sources
- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Radical-polar crossover cyclization: visible-light-induced synthesis of γ-alkylated 1,1-disubstituted cyclopropanes via 1,6-hydrogen atom transfer - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of (1-Benzylcyclopropyl)methanamine from 1-benzylcyclopropane-1-carbonitrile
This application note details the high-fidelity synthesis of (1-Benzylcyclopropyl)methanamine (CAS: 91245-61-3) via the chemoselective reduction of 1-benzylcyclopropane-1-carbonitrile .
This protocol addresses the specific challenge of reducing a nitrile adjacent to a quaternary, sterically hindered cyclopropane ring without triggering ring-opening or retro-aldol-type fragmentation.
Introduction & Retrosynthetic Logic
The target compound, (1-Benzylcyclopropyl)methanamine , features a primary amine separated from a quaternary cyclopropane center by a single methylene spacer. This scaffold is a critical pharmacophore in monoamine oxidase (MAO) inhibitors and NMDA receptor modulators.
The Synthetic Challenge: The 1,1-disubstituted cyclopropane ring creates significant steric bulk around the nitrile carbon. Furthermore, cyclopropane rings are prone to opening under radical conditions or strong acidic environments (forming homoallylic systems).
-
Selected Strategy: Nucleophilic hydride reduction using Lithium Aluminum Hydride (LiAlH₄) .[1]
-
Rationale: Unlike catalytic hydrogenation (
), which often stalls at the secondary imine or yields secondary amine dimers due to steric hindrance, LiAlH₄ proceeds via a stable aluminate intermediate. The anionic nature of the reduction preserves the strained cyclopropane ring, which would otherwise be vulnerable to cationic ring-expansion.
Reaction Mechanism & Pathway
The reduction proceeds through a sequential hydride transfer. The steric bulk of the benzyl group at the 1-position necessitates reflux conditions to drive the second hydride addition to the intermediate imine salt.
Figure 1: Stepwise reduction pathway preserving the cyclopropane ring integrity.
Methodology Selection: Why LiAlH₄?
| Method | Suitability | Critical Drawback for this Substrate |
| LiAlH₄ (THF) | High | Requires strict anhydrous handling; pyrophoric workup. |
| H₂ / Raney Ni | Low | High risk of secondary amine formation due to sterics. |
| Borane-THF | Medium | Good alternative, but often requires harsh acidic workup that endangers the cyclopropane. |
| DIBAL-H | Low | Typically stops at the aldehyde (imine) unless excess is used; harder to drive to amine. |
Detailed Experimental Protocol
Safety Warning: LiAlH₄ is pyrophoric and reacts violently with water. All glassware must be flame-dried. Perform all operations in a functional fume hood under an inert atmosphere (Nitrogen or Argon).
Reagents & Materials
-
Substrate: 1-Benzylcyclopropane-1-carbonitrile (1.0 equiv).
-
Reductant: LiAlH₄ (2.4 M solution in THF or powder, 2.0 equiv).
-
Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled or from a solvent system.
-
Quench: Water, 15% NaOH, Water (Fieser Method).
Step-by-Step Procedure
Phase 1: Reagent Preparation (0°C)
-
Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Charge the flask with anhydrous THF (10 mL per gram of substrate).
-
Cool the solvent to 0°C using an ice/water bath.
-
Carefully add LiAlH₄ (2.0 equiv) . If using powder, add in small portions to avoid a dust explosion. If using solution, inject via syringe. Stir for 15 minutes to establish a suspension.
Phase 2: Substrate Addition (Controlled) 5. Dissolve 1-benzylcyclopropane-1-carbonitrile in a minimal amount of anhydrous THF. 6. Transfer the nitrile solution to the addition funnel. 7. Dropwise Addition: Add the nitrile solution to the LiAlH₄ suspension over 30–45 minutes.
- Checkpoint: Monitor internal temperature; do not exceed 10°C during addition to prevent runaway exotherms.
Phase 3: Reaction Propagation (Reflux) 8. Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes. 9. Heat the reaction to a gentle reflux (66°C) for 4–6 hours.
- Mechanism Note: Reflux is required to overcome the steric hindrance of the quaternary center and drive the reduction of the intermediate imine to the amine.
- Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH). The nitrile spot should disappear, and a polar, ninhydrin-active spot (amine) should appear near the baseline.
Phase 4: The Fieser Quench (Critical) 11. Cool the reaction mixture back to 0°C . 12. Dilute with diethyl ether (equal volume to THF) to reduce viscosity. 13. Quench carefully with the "n-n-3n" rule (where n = grams of LiAlH₄ used):
- Add n mL Water very slowly (Caution: Hydrogen evolution).
- Add n mL 15% aqueous NaOH .
- Add 3n mL Water .
- Warm to RT and stir for 30 minutes until a white, granular precipitate (Lithium Aluminate) forms.
- Filter through a pad of Celite. Wash the cake thoroughly with diethyl ether.
Purification & Validation (Self-Validating Protocol)
The crude product often contains neutral impurities. The following Acid-Base Extraction acts as a chemical filter, ensuring only the basic amine is isolated.
Figure 2: Acid-Base purification workflow to isolate the target amine.
Purification Protocol:
-
Extraction: Transfer the filtrate to a separatory funnel. Extract with 1M HCl (3x) .
-
Logic: The amine converts to the water-soluble hydrochloride salt. Neutral impurities remain in the ether.
-
-
Wash: Wash the combined acidic aqueous layers with fresh ether (1x) to remove entrained organics.
-
Basification: Cool the aqueous layer to 0°C. Basify to pH >12 using 4M NaOH or pellets. The solution will become cloudy as the free amine oils out.
-
Isolation: Extract the basic aqueous layer with Dichloromethane (DCM) (3x) .
-
Drying: Dry combined DCM layers over anhydrous
, filter, and concentrate under reduced pressure.
Target Product Data:
-
Appearance: Colorless to pale yellow oil.
-
Yield: Typical yields range from 85–95%.
-
Storage: Store under Nitrogen at 4°C. Primary amines readily absorb
from air to form carbamates.
References
-
Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines: General Methodologies. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2024). Compound Summary: N-benzyl-1-cyclopropylmethanamine (Isomer distinction). Retrieved from [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Standard reference for LiAlH4 mechanism and Fieser workup).
Sources
Application Note: Reductive Amination Protocols for 1-Benzylcyclopropyl Carbaldehyde
Introduction & Strategic Analysis
The Substrate Challenge
1-Benzylcyclopropyl carbaldehyde represents a unique structural challenge in reductive amination. While cyclopropanecarbaldehydes are generally reactive, the substitution at the 1-position introduces significant steric bulk. The carbonyl group is directly attached to a quaternary carbon, which is further crowded by a benzyl moiety.
-
Steric Hindrance: The carbonyl carbon is neopentyl-like in its steric environment. Nucleophilic attack by the amine is kinetically slower than with linear aliphatic aldehydes.
-
Electronic Factors: The cyclopropyl ring donates electron density into the carbonyl
-system (bisected conformation), potentially reducing electrophilicity compared to standard aliphatic aldehydes. -
Stability Concerns: While the cyclopropyl ring is robust under mild reduction conditions, it can be susceptible to ring-opening under strong acidic conditions or specific radical pathways.
Strategic Selection of Protocols
To ensure high yields and chemoselectivity, we define two primary protocols. Method A is the standard "workhorse" protocol using Sodium Triacetoxyborohydride (STAB), suitable for non-hindered primary and secondary amines. Method B is the "forcing" protocol using Titanium(IV) Isopropoxide, specifically designed to overcome the steric barrier of the 1-benzylcyclopropyl motif when reacting with unreactive or bulky amines.
Experimental Protocols
Method A: Standard STAB Protocol (Direct Reductive Amination)
Best for: Electron-rich anilines, simple primary/secondary alkyl amines.
Mechanism: STAB is a mild hydride donor that selectively reduces the iminium ion over the aldehyde. It does not require pre-formation of the imine.[1]
Reagents:
-
1-Benzylcyclopropyl carbaldehyde (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Acetic Acid (AcOH) (1.0 – 2.0 equiv, optional but recommended)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
Step-by-Step Procedure:
-
Dissolution: In a flame-dried reaction vial under N₂, dissolve 1-benzylcyclopropyl carbaldehyde (1.0 mmol) in DCE (4 mL).
-
Amine Addition: Add the amine (1.1 mmol). If the amine is a salt (e.g., HCl salt), add Et₃N (1.1 mmol) to liberate the free base.
-
Acid Catalysis: Add Glacial Acetic Acid (1.0 mmol). Note: This buffers the reaction and accelerates iminium ion formation.
-
Reaction: Stir at Room Temperature (RT) for 30–60 minutes to allow equilibrium formation of the hemiaminal/imine.
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.[2]
-
Success Criterion: Disappearance of aldehyde peak; appearance of amine mass (M+1).
-
-
Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.
Method B: Titanium-Mediated Protocol (Stepwise One-Pot)
Best for: Sterically hindered amines, electron-deficient anilines, or if Method A results in low conversion.
Rationale: The adjacent quaternary center in 1-benzylcyclopropyl carbaldehyde retards imine formation. Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger, driving the equilibrium toward the imine before the reducing agent is introduced.
Reagents:
-
1-Benzylcyclopropyl carbaldehyde (1.0 equiv)
-
Amine (1.1 – 1.5 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv) or NaCNBH₃
-
Solvent: Ethanol (Absolute) or Methanol (Dry)
Step-by-Step Procedure:
-
Imine Formation: In a dried flask under Argon, combine the aldehyde (1.0 mmol) and amine (1.2 mmol) in neat Ti(OiPr)₄ (1.5 mmol) or in a minimal amount of dry THF if solubility is an issue.
-
Critical Step: Stir this mixture at RT for 2–6 hours (or 50°C for 2 hours if highly hindered). This forces the formation of the titanium-complexed imine species.
-
-
Dilution: Dilute the viscous mixture with absolute Ethanol (4 mL).
-
Reduction: Cool the solution to 0°C. Add NaBH₄ (1.5 mmol) portion-wise.
-
Safety: Hydrogen gas evolution will occur.
-
-
Completion: Allow to warm to RT and stir for 2 hours.
-
Hydrolysis (Crucial): Quench by adding 2 mL of water. A white precipitate (TiO₂) will form.
-
Filtration Aid: Add 5 mL of 1N NaOH or NH₄OH to help coagulate the titanium salts.
-
-
Workup: Filter the mixture through a Celite pad to remove titanium salts. Wash the pad with EtOAc. Concentrate the filtrate and partition between EtOAc and water for final extraction.
Mechanistic Visualization
The following diagram illustrates the distinct pathways. Note how Ti(IV) activates the sterically crowded carbonyl, facilitating nucleophilic attack which is otherwise hindered by the 1-benzylcyclopropyl group.
Caption: Comparative mechanistic pathways. Method B utilizes Titanium coordination to overcome the steric hindrance of the quaternary center adjacent to the aldehyde.
Troubleshooting & Optimization Guide
Comparative Reagent Table
| Parameter | Sodium Triacetoxyborohydride (STAB) | Ti(OiPr)₄ + NaBH₄ | Sodium Cyanoborohydride |
| Primary Use Case | Unhindered amines; General purpose | Hindered substrates ; Weak nucleophiles | Acid-sensitive substrates |
| Steric Tolerance | Moderate | High | Moderate |
| Water Sensitivity | High (Decomposes) | Reacts with water (Scavenger) | Low |
| Toxicity | Low | Low (Ti salts benign) | High (HCN risk) |
| Reaction pH | Slightly Acidic (AcOH) | Neutral/Basic | Acidic (pH 3-5) |
Common Failure Modes
-
No Reaction (Recovered Aldehyde):
-
Cause: Steric bulk of the 1-benzylcyclopropyl group preventing imine formation.
-
Solution: Switch to Method B . The Lewis acidity of Ti(IV) is required to polarize the carbonyl and coordinate the amine.
-
-
Low Yield (Alcohol Formation):
-
Cyclopropyl Ring Opening:
-
Cause: Extremely rare in these conditions, but possible with strong Lewis acids at high temperatures.
-
Solution: Keep reaction temperature <60°C. Avoid strong Brønsted acids (e.g., HCl, H₂SO₄) during the reaction steps.
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[5] Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[6] Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link
-
Neidigh, K. A., et al. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds."[7] Journal of the Chemical Society, Perkin Transactions 1, 1998. Link
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, vol. 93, no. 12, 1971, pp. 2897-2904. Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. "Facile Preparation of N-methyl Secondary Amines by Titanium(IV) Isopro" by Kurt A. Neidigh, Mitchell A. Avery et al. [ecommons.udayton.edu]
Preparation of gem-disubstituted cyclopropylamines for drug discovery
Application Note: Strategic Preparation of gem-Disubstituted Cyclopropylamines for Drug Discovery
Part 1: Strategic Overview & Rationale
In modern medicinal chemistry, the cyclopropane ring is a privileged scaffold. It serves as a bioisostere for gem-dimethyl groups and carbonyls, but its most critical function is conformational restriction . By locking an amine substituent into a specific vector, researchers can rigidly orient pharmacophores to maximize binding affinity while simultaneously blocking metabolic "soft spots" (e.g.,
This guide focuses on the synthesis of 1-substituted cyclopropan-1-amines (gem-disubstituted at the C1 position). These quaternary ammonium centers are notoriously difficult to synthesize due to steric strain and the lability of the strained ring, yet they are essential for creating conformationally locked amino acid mimetics (e.g., 1-aminocyclopropane-1-carboxylic acid, ACC).
Synthetic Decision Matrix
The choice of method depends heavily on the desired substitution pattern and the nitrogen source.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target amine class.
Part 2: Detailed Protocols
Protocol A: The Kulinkovich-de Meijere Reaction
Best for: Synthesis of tertiary cyclopropylamines from
Reagents:
-
Substrate:
-Dialkylamide (1.0 equiv). -
Reagent: Ethylmagnesium bromide (EtMgBr) (2.0 - 3.0 equiv).
-
Catalyst/Mediator: Titanium(IV) isopropoxide [Ti(OiPr)
] (1.0 equiv) or Methyltitanium triisopropoxide [MeTi(OiPr) ] (1.0 equiv). -
Solvent: Anhydrous THF or Et
O.
Step-by-Step Methodology:
-
Preparation of Ti-Reagent: In a flame-dried Schlenk flask under Argon, dissolve the amide (10 mmol) and Ti(OiPr)
(10 mmol) in anhydrous THF (50 mL).-
Expert Insight: While catalytic Ti(OiPr)
(10-20 mol%) can work, stoichiometric use is recommended for drug discovery scales to maximize yield and simplify purification, as the titanium species can be sequestered by the amine product.
-
-
Grignard Addition (The Critical Step): Cool the solution to room temperature (water bath). Add EtMgBr (3.0 M in Et
O, 22 mmol) dropwise via syringe pump over 1 hour.-
Causality: Slow addition is vital. Rapid addition leads to Grignard dimerization (butane formation) rather than ligand exchange with Titanium.
-
Observation: The solution will turn from colorless to dark brown/black, indicating the formation of the low-valent Ti(II) species.
-
-
Reaction Progression: Stir at room temperature for 4–12 hours. Monitor by TLC or LCMS for the disappearance of the amide.
-
Quench: Carefully quench with water (5 mL) followed by 10% aqueous NaOH. A thick inorganic precipitate will form.
-
Workup: Filter the mixture through a pad of Celite to remove Titanium salts. Wash the pad with Et
O. Dry the filtrate over Na SO and concentrate. -
Purification: Flash column chromatography (typically Silica, neutralized with 1% Et
N to prevent amine streaking).
Validation Check:
-
Success: Appearance of cyclopropane protons (0.4–0.8 ppm) in
H NMR. -
Failure Mode: Recovery of starting amide suggests the Grignard was "killed" by moisture or added too fast.
Protocol B: The Szymoniak Variation (Nitriles to Primary Amines)
Best for: Direct synthesis of primary 1-substituted cyclopropylamines. This is superior to the Kulinkovich-de Meijere for primary amines because amides with N-H protons deprotonate and kill the titanium catalyst.
Reagents:
-
Substrate: Nitrile (R-CN) (1.0 equiv).
-
Reagent: EtMgBr (2.2 equiv).[2]
-
Mediator: Ti(OiPr)
(1.1 equiv).[2] -
Lewis Acid: BF
OEt (2.0 equiv).
Step-by-Step Methodology:
-
Titanium Complexation: Dissolve nitrile (5 mmol) and Ti(OiPr)
(5.5 mmol) in Et O (40 mL) under Argon. -
Grignard Addition: Cool to -78°C. Add EtMgBr (11 mmol) dropwise.
-
Ligand Exchange: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Lewis Acid Activation (Crucial): Add BF
OEt (10 mmol) dropwise. Stir for 1 hour.-
Expert Insight: The Lewis acid is required to activate the titanacycle for ring closure. Without it, hydrolysis yields the ketone instead of the cyclopropylamine.
-
-
Quench & Workup: Quench with 10% NaOH. Extract with Et
O. -
Purification: Acid/Base extraction is highly effective here to isolate the pure primary amine.
Protocol C: Curtius Rearrangement Sequence
Best for: Stereocontrolled synthesis of 1-amino-cyclopropane-carboxylic acid (ACC) derivatives.
Workflow:
-
Cyclopropanation: Alkene + Diazoacetate + Rh
(OAc) Cyclopropane ester. -
Hydrolysis: Ester
Carboxylic Acid. -
Curtius Rearrangement: Acid
Isocyanate Amine.[5][9][10]
Detailed Curtius Protocol (DPPA Method):
-
Safety Note: Diphenylphosphoryl azide (DPPA) is safer than sodium azide but is still energetic. Do not heat neat.
-
Activation: Dissolve 1-substituted cyclopropanecarboxylic acid (1.0 equiv) in dry Toluene or THF. Add Et
N (1.5 equiv). -
Azidation: Add DPPA (1.1 equiv) at 0°C. Stir at 0°C for 1 hour, then room temperature for 1 hour.
-
Rearrangement: Heat the mixture to 80°C. Evolution of N
gas will be observed.-
Checkpoint: Monitor IR for the appearance of the Isocyanate peak (~2260 cm
).
-
-
Trapping (Urea/Carbamate):
-
For Boc-Amine: Add tert-butanol (excess) and reflux for 4 hours.
-
For Free Amine: Add 1M HCl and heat to 60°C for 1 hour (hydrolysis of isocyanate).
-
Part 3: Data & Visualization
Comparative Analysis of Methods
| Feature | Kulinkovich-de Meijere | Szymoniak (Nitrile) | Curtius Rearrangement |
| Product Type | Tertiary Amines | Primary Amines | Primary/Protected Amines |
| Stereocontrol | Low (unless chiral ligand used) | Low | High (Retains config.) |
| Functional Tolerance | Moderate (No acidic protons) | Moderate | High |
| Scalability | Good (Grignard cost is low) | Good | Moderate (Azide safety) |
| Key Reagent | Ti(OiPr) | Ti(OiPr) | DPPA |
Mechanism of Titanium-Mediated Cyclopropanation
Figure 2: Simplified catalytic cycle for the Kulinkovich-de Meijere reaction showing the critical titanacyclopropane intermediate.
References
-
Kulinkovich, O. G., & de Meijere, A. (2000).[7] 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link
-
Bertus, P., & Szymoniak, J. (2001).[2][6] New and easy route to primary cyclopropylamines from nitriles.[6] Chemical Communications, (18), 1792–1793. Link
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[9] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link
-
Werness, J. B., & Tang, W. (2011). Synthesis of 1-Substituted Cyclopropylamines. Tetrahedron, 67(48), 9281-9290. Link
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[11][12] Journal of Medicinal Chemistry, 59(19), 8712–8756. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Direct Synthesis of 1-Aryl- and 1-Alkenylcyclopropylamines from Aryl and Alkenyl Nitriles [organic-chemistry.org]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 5. Curtius Rearrangement [organic-chemistry.org]
- 6. New and easy route to primary cyclopropylamines from nitriles [organic-chemistry.org]
- 7. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 8. Kulinkovich Reaction [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Reagent for the Synthesis of gem-Disubstituted Cyclopropanes | TCI EUROPE N.V. [tcichemicals.com]
- 12. Reagent for the Synthesis of gem-Disubstituted Cyclopropanes | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Scalable Synthesis of (1-Benzylcyclopropyl)methanamine Hydrochloride: A Comprehensive Protocol and Mechanistic Guide
Introduction & Scope
(1-Benzylcyclopropyl)methanamine hydrochloride is a highly versatile building block in modern medicinal chemistry and drug development[1]. The incorporation of a cyclopropane ring adjacent to a primary amine restricts the conformational flexibility of the molecule, which can significantly enhance target binding affinity and improve metabolic stability against oxidative deamination. Furthermore, the benzyl substituent provides a lipophilic anchor, making this scaffold ideal for central nervous system (CNS) penetrant drugs and allosteric modulators.
Historically, the synthesis of cyclopropylmethanamines relied on multi-step sequences with moderate yields, often utilizing hazardous reagents under strictly anhydrous conditions[1]. This application note details a highly optimized, scalable, and self-validating three-step synthetic workflow. By transitioning from traditional hydride-based alkylations to Phase Transfer Catalysis (PTC), we eliminate the need for pyrophoric bases during the critical ring-forming step, ensuring both safety and high throughput for kilogram-scale operations.
Retrosynthetic Strategy & Mechanistic Rationale
The retrosynthetic disconnection of (1-benzylcyclopropyl)methanamine hydrochloride reveals two primary transformations: the reduction of a nitrile to a primary amine, and the construction of the cyclopropane ring via a bis-alkylation event.
The most efficient starting material is 3-phenylpropanenitrile (hydrocinnamonitrile)[2]. Under strongly basic conditions, the α-carbon of the nitrile is deprotonated. Subsequent reaction with 1,2-dibromoethane initiates an intermolecular
Figure 1: Three-step synthetic workflow for (1-Benzylcyclopropyl)methanamine hydrochloride.
Mechanistic Causality in Phase Transfer Catalysis (PTC)
Traditional cyclopropanation protocols utilize Sodium Hydride (NaH) in DMF. While effective, NaH generates explosive hydrogen gas and requires strictly anhydrous conditions, making scale-up dangerous and costly.
Our protocol employs a Phase Transfer Catalyst (PTC) —specifically Tetrabutylammonium bromide (TBAB)—in a biphasic system of toluene and 50% aqueous NaOH[3].
-
Causality: The lipophilic tetrabutylammonium cation pairs with the hydroxide anion, transporting it across the phase boundary into the organic layer. Here, it deprotonates the 3-phenylpropanenitrile. Because the resulting carbanion is highly reactive and the concentration of water in the organic phase is negligible, the
attack on 1,2-dibromoethane proceeds smoothly without competing hydrolysis[4].
Figure 2: Mechanistic logic of the bis-alkylation cyclopropanation event.
Quantitative Data & Optimization
To ensure a self-validating system, empirical data comparing reaction conditions must guide protocol selection. Table 1 outlines the superiority of PTC over traditional methods for the cyclopropanation step, while Table 2 evaluates reduction strategies based on scale.
Table 1: Comparison of Cyclopropanation Conditions
| Parameter | NaH / DMF (Traditional) | 50% NaOH / TBAB (PTC Protocol) |
| Scalability | Poor (Hazardous | Excellent (Mild exotherm, no gas) |
| Moisture Sensitivity | Strictly Anhydrous | Tolerates Water (Aqueous Biphasic) |
| Reagent Cost | High | Low |
| Safety Profile | Pyrophoric hazard | Corrosive, but non-flammable |
Table 2: Optimization of Nitrile Reduction Strategies
| Reducing Agent | Reaction Conditions | Typical Yield | Scalability | Workup Complexity |
| THF, 0 °C to Reflux, 4h | 85-92% | Lab Scale (<100g) | High (Requires precise Fieser method) | |
| Red-Al | Toluene, RT to 80 °C, 6h | 80-88% | Pilot Scale | Low (Simple aqueous NaOH quench) |
| Raney-Ni / | 75-85% | Industrial Scale | Low (Filtration through Celite) |
Experimental Protocols (Step-by-Step)
Step 1: Synthesis of 1-Benzylcyclopropanecarbonitrile
This procedure utilizes PTC to safely construct the strained ring system.
-
Setup: Equip a 1 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.
-
Charge: Add 3-phenylpropanenitrile (50.0 g, 381 mmol, 1.0 eq), 1,2-dibromoethane (107.4 g, 572 mmol, 1.5 eq), tetrabutylammonium bromide (TBAB) (6.1 g, 19 mmol, 0.05 eq), and toluene (200 mL) to the flask. Stir to dissolve.
-
Base Addition: Place 50% aqueous NaOH (122 g, ~1.5 mol, 4.0 eq) in the addition funnel. Add dropwise over 30 minutes at room temperature.
-
Heating: Once addition is complete, heat the biphasic mixture to 65 °C for 16 hours under vigorous mechanical stirring[3]. Causality: Vigorous stirring is mandatory to maximize the surface area of the phase boundary, ensuring efficient catalyst turnover.
-
Workup: Cool to room temperature. Dilute with water (200 mL) and separate the phases. Extract the aqueous layer with toluene (2 x 100 mL). Wash the combined organic layers with 1M HCl (100 mL) and brine (100 mL), then dry over anhydrous
. -
Purification: Concentrate under reduced pressure. The crude product can be purified via vacuum distillation to yield 1-benzylcyclopropanecarbonitrile as a pale yellow oil.
Step 2: Reduction to (1-Benzylcyclopropyl)methanamine
This procedure utilizes Lithium Aluminum Hydride (
-
Setup: Flame-dry a 1 L round-bottom flask under an argon atmosphere.
-
Charge: Suspend
(14.5 g, 381 mmol, 2.0 eq) in anhydrous THF (300 mL) and cool to 0 °C using an ice bath. -
Addition: Dissolve 1-benzylcyclopropanecarbonitrile (30.0 g, 190 mmol, 1.0 eq) in anhydrous THF (50 mL). Add this solution dropwise to the
suspension over 45 minutes to control the exothermic evolution of heat. -
Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 4 hours.
-
Fieser Workup (Critical Step): Cool the reaction to 0 °C. Dilute with MTBE (200 mL). Causality: The Fieser workup prevents the formation of unfilterable aluminum emulsions. Sequentially and cautiously add:
-
14.5 mL of distilled
(dropwise, vigorous gas evolution). -
14.5 mL of 15% aqueous NaOH.
-
43.5 mL of distilled
.
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes until the aluminum salts precipitate as a granular white solid. Filter through a pad of Celite, washing the filter cake thoroughly with MTBE. Concentrate the filtrate to yield the free amine.
Step 3: Hydrochloride Salt Formation
Conversion to the HCl salt ensures long-term stability and prevents oxidative degradation of the primary amine.
-
Dissolution: Dissolve the crude (1-benzylcyclopropyl)methanamine (25.0 g) in MTBE (150 mL) and cool to 0 °C.
-
Precipitation: Slowly add 4M HCl in dioxane (1.2 equivalents based on theoretical yield of amine) under continuous stirring. A white precipitate will form immediately. Causality: Dioxane/HCl is preferred over aqueous HCl to maintain anhydrous conditions, driving the precipitation of the salt out of the non-polar MTBE solvent.
-
Collection: Stir for an additional 30 minutes at 0 °C. Filter the solid under vacuum, wash with cold MTBE (50 mL), and dry in a vacuum oven at 40 °C to afford (1-benzylcyclopropyl)methanamine hydrochloride as a highly pure white powder.
Analytical Characterization
To validate the success of the synthesis, the final product should exhibit the following spectral characteristics:
-
H NMR (400 MHz, DMSO-
): 8.10 (br s, 3H, - ), 7.35–7.15 (m, 5H, Ar-H), 2.85 (s, 2H, - -Ar), 2.70 (s, 2H, - - ), 0.85 (m, 2H, cyclopropyl ), 0.65 (m, 2H, cyclopropyl ). -
Mass Spectrometry (ESI+): Expected
for the free base is 162.1.
References
-
Benchchem - Historical Trajectories in the Synthesis of (1-Benzylcyclopropyl)methanamine. 1
-
PrepChem.com - Preparation of 1-[3-(trifluoromethyl)phenyl]cyclopropane carbonitrile. 4
-
Google Patents - WO2010141768A2 - Polycyclic antagonists of lysophosphatidic acid receptors. 3
-
Benchchem - 1-Phenylpentan-3-one | 20795-51-1. 2
Sources
Application Note: Procedures for N-Protection of (1-Benzylcyclopropyl)methanamine
Introduction and Structural Context
(1-Benzylcyclopropyl)methanamine (CAS: 91245-61-3) is a highly valued sterically constrained building block in medicinal chemistry. It is notably utilized in the synthesis of complex pharmaceutical agents, including phosphodiesterase 10 (PDE10) inhibitors targeted for central nervous system disorders[1]. The molecule features a primary amine attached to a cyclopropane ring that also bears a benzyl group.
Causality of Reactivity : The quaternary C1 carbon of the cyclopropane ring introduces a "neopentyl-like" steric environment. While the nitrogen's lone pair remains a potent nucleophile[2], the adjacent steric bulk can kinetically hinder reactions with large electrophiles. Therefore, selecting the appropriate N-protecting group and optimizing the reaction conditions are critical to achieving high yields without forcing conditions (like extreme heat) that might risk retro-cyclopropanation or ring-opening[2].
Strategic Selection of Protecting Groups
For downstream synthetic versatility, the primary amine must be temporarily masked. The three most common carbamate protecting groups—Boc (tert-butyloxycarbonyl), Fmoc (fluorenylmethyloxycarbonyl), and Cbz (carboxybenzyl)—offer orthogonal deprotection strategies[3].
The following table summarizes the quantitative data and strategic considerations for protecting this specific amine class:
| Protecting Group | Reagent | Base | Deprotection Condition | Yield Expectation | Orthogonality |
| Boc | (Boc)₂O | TEA or DMAP | Acidic (TFA or HCl) | 85 - 95% | Stable to base & Pd/C |
| Cbz | Cbz-Cl | Na₂CO₃ or TEA | Hydrogenolysis (Pd/C, H₂) | 80 - 90% | Stable to mild acid & base |
| Fmoc | Fmoc-Cl or Fmoc-OSu | NaHCO₃ | Basic (Piperidine) | 85 - 95% | Stable to acid & Pd/C |
Data synthesized from standard amine protection protocols[4][5].
Mechanistic Causality: The Role of Catalysis in Sterically Hindered Amines
When reacting (1-benzylcyclopropyl)methanamine with Di-tert-butyl dicarbonate ((Boc)₂O), the standard protocol uses a mild base like Triethylamine (TEA). However, due to the steric hindrance of the cyclopropyl-benzyl system, the reaction can stall, leading to incomplete conversion.
Causality : Introducing a catalytic amount of 4-Dimethylaminopyridine (DMAP) fundamentally shifts the reaction mechanism. DMAP acts as a nucleophilic acyl transfer catalyst, attacking (Boc)₂O to form a highly electrophilic N-Boc-pyridinium intermediate. This intermediate is far more reactive toward the sterically hindered primary amine than the anhydride itself[4][6]. Furthermore, the evolution of CO₂ gas and tert-butanol provides an irreversible thermodynamic driving force that pushes the reaction to completion[3].
Mechanistic pathway of the N-Boc protection reaction.
Experimental Protocols: A Self-Validating System
A robust protocol must be self-validating. The following procedures incorporate built-in analytical checkpoints to ensure reaction fidelity and prevent downstream failures.
Protocol A: Optimized N-Boc Protection (Recommended)
Objective : Synthesize tert-butyl ((1-benzylcyclopropyl)methyl)carbamate.
Materials :
-
(1-Benzylcyclopropyl)methanamine (Free base or HCl salt)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology :
-
Preparation : Dissolve (1-benzylcyclopropyl)methanamine (1.0 equiv, e.g., 10 mmol) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere. Causality: DCM is chosen for its excellent solvating power for both the amine and the resulting carbamate, while the inert atmosphere prevents ambient moisture from hydrolyzing the (Boc)₂O[4].
-
Base Addition : If using the amine hydrochloride salt[7], add TEA (2.5 equiv) to liberate the free base. If using the free base directly, add TEA (1.2 equiv). Stir for 10 minutes at 0 °C.
-
Catalyst & Reagent Addition : Add DMAP (0.05 equiv). Slowly add a solution of (Boc)₂O (1.1 equiv) in DCM dropwise over 15 minutes at 0 °C. Causality: Dropwise addition at 0 °C controls the exothermic release of CO₂ and minimizes the formation of the di-Boc protected side product, a common issue with primary amines[8].
-
Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Self-Validation Checkpoint (TLC/LC-MS) :
-
TLC: Spot the reaction mixture against the starting material on silica gel (Eluent: 20% EtOAc in Hexanes). Stain with Ninhydrin. Validation : The primary amine starting material will stain a dark purple/pink. The product (carbamate) will not stain with ninhydrin, visually confirming the consumption of the free amine.
-
LC-MS: Look for the mass shift. Expected
: . Validation : Boc groups often fragment in the mass spectrometer. A prominent (loss of t-butyl, ) or (loss of the entire Boc group, ) peak is a definitive diagnostic marker of success.
-
-
Quench and Workup : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with 1M HCl (to remove DMAP and any trace unreacted amine), followed by brine.
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary (Yields typically >90%).
Workflow for N-Boc protection of (1-Benzylcyclopropyl)methanamine.
Protocol B: N-Cbz Protection (Alternative for Acid-Sensitive Downstream Steps)
If the subsequent synthetic steps require strong acids (which would prematurely cleave a Boc group), the Carboxybenzyl (Cbz) group is the preferred orthogonal choice[3].
Step-by-Step Methodology :
-
Dissolve the amine (1.0 equiv) in a 1:1 mixture of THF and saturated aqueous Na₂CO₃. Causality: Schotten-Baumann conditions are ideal here. The biphasic system traps the generated HCl in the aqueous layer, preventing the amine from protonating and becoming unreactive[5].
-
Cool the vigorously stirring biphasic mixture to 0 °C.
-
Add Benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.
-
Stir at room temperature for 4 hours.
-
Validation : Confirm completion via LC-MS (Expected
: ). -
Separate the layers, extract the aqueous phase with Ethyl Acetate, dry the organics (Na₂SO₄), and concentrate.
Troubleshooting and Optimization
-
Issue: Incomplete Conversion.
-
Cause: Steric bulk preventing efficient collision, or degraded (Boc)₂O.
-
Solution: Ensure (Boc)₂O is fresh (it degrades to t-butanol and CO₂ upon moisture exposure). Increase DMAP to 0.1 equiv and gently heat the reaction to 40 °C[6].
-
-
Issue: Formation of Di-Boc Impurity.
-
Cause: Excess (Boc)₂O and prolonged reaction times[8].
-
Solution: Strictly control the stoichiometry to 1.05 - 1.1 equivalents of (Boc)₂O and monitor the reaction closely. If di-Boc forms, it can often be selectively mono-deprotected using mild conditions (e.g., catalytic TFA or Mg(ClO₄)₂).
-
References
- Google Patents. "US8637500B2 - Aminopyridine and carboxypyridine compounds as phosphodiesterase 10 inhibitors". United States Patent and Trademark Office.
-
ChemBuyersGuide. "Key Organics Limited - (1-BENZYLCYCLOPROPYL)METHANAMINE HYDROCHLORIDE". ChemBuyersGuide. Available at:[Link]
-
Wikipedia. "tert-Butyloxycarbonyl protecting group". Wikimedia Foundation. Available at:[Link]
-
National Institutes of Health (PMC). "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions". PubMed Central. Available at:[Link]
- Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis". John Wiley & Sons.
-
Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism". Total Synthesis. Available at:[Link]
Sources
- 1. US8637500B2 - Aminopyridine and carboxypyridine compounds as phosphodiesterase 10 inhibitors - Google Patents [patents.google.com]
- 2. (1-Benzylcyclopropyl)methanamine | 91245-61-3 | Benchchem [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Greene's Protective Groups in Organic Synthesis - Peter G. M. Wuts - Google 圖書 [books.google.com.tw]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. aksci.com [aksci.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing cyclopropane ring opening during nitrile reduction
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Preventing Cyclopropane Ring Opening During Nitrile Reduction
Introduction: The Strain-Reactivity Dilemma
The reduction of a nitrile (
When reducing a nitrile to a primary amine, the primary failure mode is cyclopropylcarbinyl ring opening , typically driven by one of two mechanisms:
-
Radical Clock: If the reduction proceeds via a Single Electron Transfer (SET) mechanism, the resulting radical adjacent to the cyclopropane ring will open at a rate of
(the "radical clock"), forming a homoallylic acyclic chain. -
Hydrogenolysis: Heterogeneous catalysts (specifically Palladium) readily insert into the strained C-C bonds, leading to ring cleavage.
This guide provides troubleshooting workflows and validated protocols to bypass these pathways.
Part 1: Diagnostic Decision Tree
Before selecting a reagent, determine your substrate's sensitivity using this logic flow.
Figure 1: Reagent Selection Logic. Note that Aryl-substituted cyclopropanes are hypersensitive to radical opening and require electrophilic hydride sources like Borane.
Part 2: Troubleshooting & FAQs
Category 1: Ring Opening Issues
Q: I used Pd/C under
-
The Fix: Switch to Platinum Oxide (
) or Raney Nickel . These catalysts are far less prone to C-C bond insertion compared to Palladium. However, the safest bet is to abandon heterogeneous catalysis entirely and use Borane-Dimethyl Sulfide (BMS) .
Q: I used Dissolving Metal reduction (Na/EtOH) and lost the ring. A: This method proceeds via a Single Electron Transfer (SET) mechanism. The intermediate radical anion allows the cyclopropylcarbinyl radical to open into a homoallyl radical almost instantaneously.
-
The Fix: You must use an ionic/hydride reduction mechanism (2-electron process) rather than a radical mechanism (1-electron process). Use LiAlH4 or Borane .[1]
Category 2: Incomplete Reduction
Q: I used DIBAL-H, but I isolated the aldehyde, not the amine. A: DIBAL-H is a controlled reducing agent. At low temperatures (-78°C), it adds one equivalent of hydride to form a stable metallo-imine intermediate. Upon aqueous workup, this hydrolyzes to the aldehyde.[2][3]
-
The Fix: To get the amine with aluminum hydrides, you must use Lithium Aluminum Hydride (LiAlH4) and ensure you use at least 2.0 equivalents (stoichiometrically requires 2, practically use 3-4) and allow the reaction to warm to room temperature or reflux (carefully) to push the imine to the amine.
Q: My Borane reduction yield is low, and I see starting material. A: Borane complexes (BH3·THF or BH3·DMS) can degrade over time or react with moisture. Furthermore, the intermediate borane-amine complex is very stable and requires a rigorous acidic workup to break the B-N bond.
-
The Fix: Ensure fresh reagents. Crucially, reflux with MeOH/HCl after the reaction is mandatory to decomplex the amine. (See Protocol A).
Part 3: Technical Deep Dive & Mechanisms
Why Borane (BH3) is the "Gold Standard"
Unlike LiAlH4 (nucleophilic hydride) or Dissolving Metals (radical), Borane is electrophilic .[1] It coordinates to the lone pair of the nitrile nitrogen first. This coordination activates the nitrile for an intramolecular hydride transfer. Because the mechanism is concerted and does not generate a free radical or a free carbanion at the cyclopropyl position, the ring strain is preserved.
Visualizing the Failure Mode (Radical Clock)
Figure 2: The "Radical Clock" mechanism. Once the radical forms, ring opening is kinetically favored over reduction.
Part 4: Validated Experimental Protocols
Method A: Borane-Dimethyl Sulfide (BMS) Reduction
Best for: High-value substrates, aryl-cyclopropanes, and preventing all ring opening.
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Argon.
-
Dissolution: Add the cyclopropyl nitrile (1.0 equiv) and dissolve in anhydrous THF (0.5 M concentration).
-
Addition: Cool to 0°C. Add Borane-Dimethyl Sulfide (BMS) (2.0 - 3.0 equiv) dropwise via syringe.
-
Note: BMS is preferred over BH3·THF due to higher concentration and stability.
-
-
Reaction: Warm to Room Temperature (RT) and stir for 1 hour. Then, heat to reflux for 2–4 hours.
-
Quench & Decomplexation (CRITICAL):
-
Cool to 0°C. Carefully add Methanol (excess) until gas evolution ceases.
-
Add 6M HCl (approx. 1-2 mL per mmol substrate).
-
Reflux the mixture for 1 hour. This step breaks the B-N bond.
-
-
Workup: Cool to RT. Basify with NaOH (pH > 12). Extract with DCM or Et2O. Dry over Na2SO4 and concentrate.
Method B: LiAlH4 Reduction (Low Temperature)
Best for: Standard alkyl-cyclopropanes without radical-stabilizing groups.
-
Setup: Flame-dry RBF, Argon atmosphere.
-
Slurry: Suspend LiAlH4 (2.0 equiv) in anhydrous Diethyl Ether (Et2O) or THF at 0°C.
-
Tip: Et2O is often better than THF for keeping the temperature low and avoiding ring opening, as THF refluxes at a higher temp.
-
-
Addition: Dissolve nitrile in minimum solvent and add dropwise to the LAH slurry at 0°C.
-
Reaction: Stir at 0°C for 2 hours. Only warm to RT if conversion is incomplete. Do not reflux unless necessary.
-
Fieser Quench:
Part 5: Reagent Comparison Table
| Reagent | Risk of Ring Opening | Mechanism | Recommendation |
| Borane-DMS | Very Low | Electrophilic Hydride Transfer | Primary Choice. Excellent functional group tolerance. |
| LiAlH4 | Low/Medium | Nucleophilic Hydride Transfer | Good for simple alkyl-cyclopropanes. Keep temp low. |
| Raney Ni / H2 | Low | Surface Catalysis | Good alternative if hydrides fail. Avoid acidic conditions. |
| Pd/C / H2 | High | Oxidative Insertion / Hydrogenolysis | AVOID. High probability of ring cleavage. |
| Na / EtOH | High | Single Electron Transfer (Radical) | AVOID. Radical clock will open the ring. |
| DIBAL-H | N/A | Electrophilic (stops at aldehyde) | Use only if the target is the aldehyde, not amine. |
References
-
Brown, H. C., & Choi, Y. M. (1981). The reaction of nitriles with borane-dimethyl sulfide. A convenient general procedure for the conversion of nitriles to primary amines.[3][6] Journal of Organic Chemistry.[7][8]
-
Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron. (Detailed analysis of the cyclopropylcarbinyl radical clock).
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[4] Academic Press. (Discusses Pd vs Pt/Ni specificity for cyclopropanes).
-
Organic Chemistry Portal. Reduction of Nitriles. (General overview of reagents).
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. scilit.com [scilit.com]
- 8. researchgate.net [researchgate.net]
Navigating Steric Challenges in 1,1-Disubstituted Cyclopropane Synthesis: A Technical Guide
The construction of 1,1-disubstituted cyclopropanes presents a unique set of challenges, primarily due to the inherent steric hindrance associated with these motifs. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established methodologies and field-proven insights to empower researchers in overcoming these synthetic hurdles. Our focus is on providing not just protocols, but a deeper understanding of the underlying principles to enable rational problem-solving.
Troubleshooting Guide: Common Issues and Strategic Solutions
This section addresses specific experimental issues encountered during the synthesis of sterically hindered 1,1-disubstituted cyclopropanes.
Issue 1: Low to no conversion of the starting olefin.
-
Probable Cause A: Steric hindrance impeding reagent approach. The sheer bulk of the substituents on the olefin can prevent the cyclopropanating agent from accessing the double bond. This is a common limitation of the traditional Simmons-Smith reaction.[1][2]
-
Solution A-1: Employ a more reactive cyclopropanating reagent. For Simmons-Smith type reactions, switching from the standard zinc-copper couple with diiodomethane to the more reactive Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane, can significantly enhance reactivity.[1][3] The pre-formed organozinc carbenoid in the Furukawa variant is more effective for cyclopropanating unfunctionalized alkenes.[1]
-
Solution A-2: Transition to a different cyclopropanation method. When Simmons-Smith approaches are ineffective due to steric congestion, the Kulinkovich reaction offers a powerful alternative. This reaction involves treating an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide, to generate a titanacyclopropane intermediate.[4][5] This intermediate then reacts with the sterically hindered olefin to form the desired cyclopropane. This method is particularly adept at overcoming steric challenges.[6]
-
Probable Cause B: Inadequate activation of the zinc reagent in traditional Simmons-Smith protocols. The passivating oxide layer on the surface of zinc dust can prevent its effective reaction with diiodomethane, leading to low or no formation of the active carbenoid.
-
Solution B-1: Implement a robust zinc activation protocol. It is crucial to pre-activate the zinc dust. A common and effective method involves washing the zinc dust with dilute hydrochloric acid to remove the oxide layer, followed by sequential washes with deionized water, ethanol, and diethyl ether. The dried, activated zinc is then treated with a copper salt, such as copper(I) chloride or copper(II) acetate, to form the zinc-copper couple.
Issue 2: Formation of side products, such as olefin dimerization or insertion into C-H bonds.
-
Probable Cause: Non-selective reactivity of the carbene/carbenoid. Highly reactive carbene or carbenoid species, if not effectively directed, can participate in undesired side reactions with other functional groups or solvent molecules.
-
Solution: Utilize a directing group strategy. The presence of a hydroxyl group or other Lewis basic functionality in the substrate, positioned appropriately relative to the double bond, can dramatically improve reaction outcomes.[7] In the context of the Simmons-Smith reaction, the zinc center of the carbenoid can coordinate with the directing group, leading to an intramolecular delivery of the methylene group to the alkene face cis to the directing group.[1][8] This chelation-controlled delivery enhances both the rate and selectivity of the cyclopropanation, minimizing the formation of side products.[9][10]
Issue 3: Difficulty in purifying the desired cyclopropane from the reaction mixture.
-
Probable Cause: Similar polarity of the product and unreacted starting material or byproducts. This is a frequent challenge in organic synthesis, particularly when dealing with non-polar hydrocarbon structures.
-
Solution: Employ advanced or alternative purification techniques. If standard silica gel column chromatography proves insufficient, several other options can be explored. Preparative thin-layer chromatography (TLC) can offer higher resolution for small-scale purifications. For more challenging separations, high-performance liquid chromatography (HPLC), either in normal or reverse phase, can be highly effective. In some instances, derivatizing the product to introduce a polar handle can facilitate purification, with the protecting group being removed in a subsequent step.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of the Simmons-Smith reaction for synthesizing 1,1-disubstituted cyclopropanes?
A1: The main limitation of the Simmons-Smith reaction is its sensitivity to steric effects.[1] Cyclopropanation typically occurs on the less sterically hindered face of the double bond, and highly substituted alkenes may react very slowly or not at all. While the reaction is known for its broad functional group tolerance, including with alcohols, ethers, and carbonyls, extremely bulky substrates can present a significant challenge.
Q2: Are there any metal-free alternatives for synthesizing sterically hindered cyclopropanes?
A2: Yes, while transition-metal-catalyzed methods are more common for challenging substrates, some metal-free approaches have been developed. For instance, the reaction of alkenes with dihalomethanes, like dichloromethane or chloroform, can be achieved under photoredox catalysis using an amine carboxyborane, proceeding via a halogen atom transfer mechanism under mild conditions.[11][12] Another strategy involves the use of thianthrenium salts to activate alkenes for subsequent cyclopropanation with methylene pronucleophiles.[13][14] However, the scope of these methods for highly sterically encumbered 1,1-disubstituted alkenes may vary.
Q3: How does solvent choice impact the outcome of a cyclopropanation reaction?
A3: The solvent is a critical parameter. In Simmons-Smith reactions, ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are commonly employed as they can effectively solvate the organozinc intermediate. For the Furukawa modification, 1,2-dichloroethane is often used.[1] In transition metal-catalyzed reactions, the solvent can influence the catalyst's solubility, stability, and reactivity, so it is essential to consult literature precedents for the specific system being used.
Q4: Can computational chemistry aid in selecting a suitable cyclopropanation strategy?
A4: Yes, computational chemistry, particularly density functional theory (DFT) calculations, can be a valuable predictive tool. By modeling the transition state energies for the approach of different cyclopropanating reagents to a sterically hindered olefin, one can estimate the activation barriers for various reaction pathways. This allows for a rational, in-silico screening of potential methods to identify the most promising candidates for experimental investigation, saving time and resources.
Experimental Protocols
Protocol 1: Furukawa Modification of the Simmons-Smith Reaction
-
Under an inert atmosphere (argon or nitrogen), dissolve the 1,1-disubstituted olefin (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (2.2 mL, 2.2 mmol) to the stirred solution.
-
After stirring for 10 minutes at 0 °C, add diiodomethane (2.4 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Kulinkovich Reaction for Cyclopropanol Synthesis from Esters
-
In a flame-dried flask under an inert atmosphere, dissolve the starting ester (1.0 mmol) in anhydrous diethyl ether or THF (5 mL).
-
Add titanium(IV) isopropoxide (1.2 mmol) to the solution.
-
Cool the mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of a Grignard reagent with beta-hydrogens, such as ethylmagnesium bromide (3.0 M in diethyl ether, 2.4 mmol), dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the titanacyclopropane intermediate is often indicated by a color change.
-
Carefully quench the reaction by adding water.
-
Filter the resulting mixture through a pad of Celite, washing thoroughly with diethyl ether.
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude cyclopropanol product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low conversion in 1,1-disubstituted cyclopropane synthesis.
Caption: Decision tree for selecting a cyclopropanation method based on substrate sterics.
Data Presentation
| Method | Reagent/Catalyst | Typical Substrates | Key Advantages | Key Limitations |
| Simmons-Smith | Zn(Cu), CH₂I₂ | Unactivated olefins, allylic alcohols | Good functional group tolerance, stereospecific.[1] | Sensitive to steric hindrance, can be expensive.[1][2] |
| Furukawa Mod. | Et₂Zn, CH₂I₂ | Sterically hindered olefins | Higher reactivity than classic Simmons-Smith.[1][3] | Air and moisture sensitive reagents. |
| Kulinkovich | Ti(Oi-Pr)₄, Grignard Reagent | Esters, amides, nitriles | Excellent for overcoming steric hindrance.[4][5][6] | Requires stoichiometric titanium reagent. |
| Metal-Free (Photoredox) | Amine Carboxyborane, CH₂Cl₂ | Diverse alkenes | Mild conditions, avoids transition metals.[11][12] | Scope for highly hindered substrates may be limited. |
References
-
Simmons–Smith reaction. In Wikipedia. Retrieved from [Link]
- Khan, I., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 28(15), 5732.
-
Simmons–Smith reaction – cyclopropanation of alkenes. Organic Chemistry Explained. Retrieved from [Link]
-
Kulinkovich reaction. In Wikipedia. Retrieved from [Link]
- A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. (2025).
-
Kulinkovich Reaction. Organic Chemistry Portal. Retrieved from [Link]
- Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. (2016).
- Kulinkovich Cyclopropanation of Carboxylic Acid Deriv
- Kulinkovich Cyclopropan
- Marcoux, D., & Charette, A. B. (2008). trans-Directing Ability of Amide Groups in Cyclopropanation: Application to the Asymmetric Cyclopropanation of Alkenes With Diazo Reagents Bearing Two Carboxy Groups.
-
Kulinkovich Reaction. SynArchive. Retrieved from [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]
- Anti-Selective Cyclopropanation of Non-Conjugated Alkenes with Diverse Pronucleophiles via Directed Nucleopalladation. (2022).
- Transition-Metal-Free Cyclopropanation of Alkenes with Dichloromethane and Chloroform via Halogen Atom Transfer Using Amine Carboxyborane. (2025). ChemRxiv.
- General and Practical Metal-Free Aziridination and Cyclopropanation of XH2 (X = N, C)
- Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. (2012). Organic Letters, 14(22), 5744-5747.
- Transition-Metal-Free Cyclopropanation of Alkenes with Dichloromethane and Chloroform via Halogen Atom Transfer Using Amine Carboxyborane. (2026).
- Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. (2010). Journal of the American Chemical Society, 132(4), 1434-1441.
-
Simmons-Smith Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of cyclopropanes. Organic Chemistry Portal. Retrieved from [Link]
- Applications of 1-Alkenyl-1,1-Heterobimetallics in the Stereoselective Synthesis of Cyclopropylboronate Esters, Trisubstituted Cyclopropanols and 2,3-Disubstituted Cyclobutanones. (2009). Journal of the American Chemical Society, 131(18), 6516-6524.
- Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. (2023). Science, 380(6642), 294-300.
- cis-2,3-Disubstituted cyclopropane 1,1-diesters in [3 + 2] annulations with aldehydes: highly diastereoselective construction of densely substituted tetrahydrofurans. (2013). The Journal of Organic Chemistry, 78(11), 5393-5400.
- Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. (2021). Journal of the American Chemical Society, 143(34), 13543-13548.
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 5. Kulinkovich Reaction [organic-chemistry.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgosolver.com [orgosolver.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simmons-Smith Reaction [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Benzyl Cyanide Cyclopropanation
As a Senior Application Scientist, I frequently encounter researchers struggling with the double alkylation of benzyl cyanide (phenylacetonitrile) to form 1-phenylcyclopropanecarbonitrile. While this reaction is a foundational transformation in1 for generating bioisosteric scaffolds[1], achieving high yields in a biphasic Phase-Transfer Catalysis (PTC) system requires precise control over interfacial mass transfer and reaction kinetics.
This guide bypasses generic advice to provide a deep, causal analysis of the reaction mechanics, followed by targeted troubleshooting strategies and a self-validating protocol.
Part 1: The Mechanistic Logic of Phase-Transfer Catalyzed Cyclopropanation
To troubleshoot low yields, you must first understand the causality of the reaction. This transformation operates via the.
-
Interfacial Deprotonation: Benzyl cyanide migrates to the aqueous-organic interface, where 50% aqueous NaOH deprotonates it. The resulting carbanion is too polar to enter the organic phase alone.
-
Ion Pair Extraction: The Phase Transfer Catalyst (PTC), typically a quaternary ammonium salt like TEBAC (triethylbenzylammonium chloride), exchanges cations to form a lipophilic ion pair (
), pulling the reactive species into the organic phase[2]. -
Sequential Alkylation: The first
attack on 1,2-dibromoethane is rapid. However, the second deprotonation and subsequent intramolecular ring closure are sterically hindered and kinetically slower. This differential reaction rate is the primary source of stalled reactions and low yields[3].
Figure 1: Mechanistic pathway of benzyl cyanide cyclopropanation and primary failure modes.
Part 2: Troubleshooting Guide & FAQs
Q1: My overall yield is low, and GC/TLC shows a high recovery of unreacted benzyl cyanide. What is failing? Cause: Poor interfacial mass transfer or an inactive PTC. If the ion pair cannot form or enter the organic phase, the reaction cannot initiate. Solution:
-
Agitation: Biphasic reactions are mass-transfer limited. Increase mechanical stirring to >500 RPM to maximize the interfacial surface area. Magnetic stirring is often insufficient for viscous 50% NaOH mixtures.
-
PTC Loading & Quality: Ensure your PTC (e.g., TEBAC or TBAB) is dry and loaded at 2–5 mol%. Degraded or wet PTC will not transport the carbanion effectively[1].
Q2: The reaction stalls at the mono-alkylated intermediate. How do I force the cyclization?
Cause: The intramolecular
-
Thermal Push: Maintain the reaction strictly between 50°C and 60°C to provide the necessary activation energy.
-
Ultrasound Assistance: If thermal methods fail, 3 (sonication) has been proven to significantly accelerate the second alkylation step in PTC systems by enhancing mass transfer and local cavitation energy[3].
Q3: I am observing significant amounts of amide or carboxylic acid byproducts. Why? Cause: Base-catalyzed hydrolysis of the nitrile group. Solution: The initial deprotonation is highly exothermic. If the 50% NaOH is added too quickly without cooling, localized temperature spikes (>60°C) will hydrolyze the nitrile to an amide or carboxylic acid. Always use dropwise addition with an ice bath to maintain the internal temperature below 50°C during the base addition phase[2].
Q4: The reaction mixture turns into a dark, tarry mess with poor mass recovery. Cause: Oxidative degradation or polymerization of the carbanion intermediate. Solution: Benzyl cyanide carbanions are highly susceptible to oxidation. Degas all solvents and run the reaction under a strict nitrogen or argon atmosphere.
Part 3: Self-Validating Experimental Protocol
This protocol incorporates in-process checks to ensure self-validation at each critical juncture, preventing downstream failures.
Figure 2: Standard self-validating experimental workflow for phase-transfer cyclopropanation.
Step 1: Reagent Preparation & Setup
-
Charge a flame-dried, multi-neck round-bottom flask with benzyl cyanide (1.0 equiv, e.g., 11.7 g, 0.1 mol), 1,2-dibromoethane (1.5 equiv, 28.2 g, 0.15 mol), and TEBAC (0.02 equiv, 0.46 g, 2 mmol)[2].
-
Validation Check: Ensure the mixture is a homogenous organic phase before proceeding. Do not proceed if the PTC remains clumped.
Step 2: Controlled Base Addition
-
Equip the flask with a mechanical stirrer and an internal thermocouple.
-
Vigorously stir (>500 RPM) and begin dropwise addition of 50% aqueous NaOH (6.0 equiv, 48.0 g, 0.6 mol)[2].
-
Validation Check: The reaction is exothermic. Adjust the addition rate and use an external ice bath to keep the internal temperature exactly between 45°C and 50°C.
Step 3: Biphasic Cyclopropanation
-
Once addition is complete, heat the vigorously stirred mixture at 50°C for 6 hours[2].
-
Validation Check: Monitor via GC or TLC (Hexane:EtOAc 9:1). The intermediate mono-alkylated species should peak around hour 2 and gradually convert to the cyclopropanated product. Do not quench the reaction until the intermediate is fully consumed.
Step 4: Quench and Extraction
-
Cool the mixture to room temperature. Dilute with ice-cold water (100 mL) to dissolve precipitated salts (e.g., NaBr).
-
Extract the aqueous layer with Ethyl Acetate or Diethyl Ether (3 × 50 mL).
-
Validation Check: Wash the combined organic layers with brine to remove residual base, dry over anhydrous
, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude product via 4 (b.p. ~92°C–94°C at 0.4 mm Hg) to yield pure 1-phenylcyclopropanecarbonitrile[4].
Part 4: Quantitative Data Summary
The following table summarizes the causal impact of varying reaction parameters on the final yield of 1-phenylcyclopropanecarbonitrile.
| Parameter | Sub-Optimal Condition | Optimized Condition | Mechanistic Impact | Expected Yield |
| Agitation Speed | < 200 RPM | > 500 RPM | Maximizes interfacial surface area for initial deprotonation. | 40% vs. >85% |
| PTC Loading | 0.1 mol% | 2 - 5 mol% | Ensures sufficient ion pair extraction into the organic phase. | Stalls vs. Complete |
| Temperature | > 65°C | 45°C – 50°C | Prevents base-catalyzed nitrile hydrolysis while providing thermal energy for cyclization. | High byproducts vs. Clean |
| Activation | Silent (Thermal only) | Ultrasonic Irradiation | Accelerates the sterically hindered intramolecular ring closure. | 68% vs. >85% |
Part 5: References
-
Title: PRINCIPLE AND APPLICATIONS OF PHASE TRANSFER CATALYSIS Source: egyankosh.ac.in URL: [Link]
-
Title: Influence of ultrasound power on the alkylation of phenylacetonitrile under solid-liquid phase transfer catalysis conditions Source: mines-albi.fr URL: [Link]
-
Title: Handbook Of Phase Transfer Catalysis Source: vdoc.pub URL: [Link]
-
Title: Preparation of 1-[3-(trifluoromethyl)phenyl]cyclopropane carbonitrile Source: prepchem.com URL: [Link]
Sources
Technical Support Center: Purification of (1-Benzylcyclopropyl)methanamine
[1][2]
Topic: Purification of (1-Benzylcyclopropyl)methanamine from side products Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Troubleshooting Guide & FAQs
Core Workflow & Impurity Profile
The Synthesis Context
The synthesis of (1-Benzylcyclopropyl)methanamine typically proceeds via the reduction of 1-benzylcyclopropanecarbonitrile .[1][2] While Lithium Aluminum Hydride (LiAlH₄) is the gold standard for this transformation, the reaction is prone to specific side-reactions that generate persistent impurities.[1]
Understanding the "Why" behind your impurities is the first step to purification.[1][2] The diagram below illustrates the reaction pathway and the origin of common contaminants.
Figure 1: Reaction pathway for nitrile reduction showing the origin of aldehyde, alcohol, and dimer impurities.[1]
Troubleshooting & FAQs
Issue 1: "I see a persistent spot on TLC that isn't my product or starting material."
Diagnosis: This is likely the Secondary Amine Dimer (Impurity B in Fig 1).[1][2]
-
Cause: During reduction, the newly formed primary amine (your product) is highly nucleophilic. It can attack the intermediate imine before it is fully reduced, forming a secondary amine dimer [1].
-
Solution: This impurity is basic, making it difficult to separate via standard acid-base extraction.[1][2]
-
Immediate Fix: Use Recrystallization of the HCl Salt .[1][2] The monomeric amine HCl salt typically crystallizes much more readily than the bulky dimer salt.[2]
-
Prevention: Increase the dilution of the reaction. High concentrations favor intermolecular collisions between product and intermediate.[1][2]
-
Issue 2: "My product smells like almonds and the yield is lower than expected."
Diagnosis: Hydrolysis of the Imine to an Aldehyde (Impurity A).[1][2]
-
Cause: The intermediate imine is sensitive to moisture.[1][2] If the quenching process is too slow or the reaction mixture wasn't strictly anhydrous, the imine hydrolyzes to 1-benzylcyclopropanecarbaldehyde [2].[1]
-
Solution:
Issue 3: "The product is an oil.[1][2] How do I handle it for long-term storage?"
Diagnosis: Free base amines are often oils and prone to oxidation/carbamate formation (absorbing CO₂ from air).[1][2]
Detailed Protocols
Protocol A: The Self-Validating Acid-Base Extraction
Best for: Removing neutral impurities (Nitrile, Aldehyde, Alcohol).[1]
This protocol is "self-validating" because the phase behavior of the product confirms its chemical identity at each step.[1][2]
| Step | Action | Mechanistic Logic | Validation Check |
| 1 | Dissolve crude mixture in EtOAc (Organic Phase). | Solubilizes all organic components.[1][2] | Solution is clear. |
| 2 | Extract with 1M HCl (3x).[1][2] Collect Aqueous Phase. | Protonation: Converts the amine to its water-soluble ammonium salt ( | Check TLC of Organic Phase: If the product spot is gone, extraction is successful.[2] |
| 3 | Wash Aqueous Phase with fresh EtOAc (1x).[1][2] | Scrubbing: Removes entrained neutral impurities (unreacted nitrile/aldehyde).[1][2] | Aqueous layer remains clear.[1][2] |
| 4 | Basify Aqueous Phase with 6M NaOH to pH > 12. | Deprotonation: Regenerates the free base amine ( | Visual Cue: The clear aqueous solution turns cloudy/milky as the oil separates. |
| 5 | Extract with DCM (3x), Dry ( | Recovery: The pure amine partitions back into the organic solvent.[1][2] | Final product is a clear oil.[1][2] |
Protocol B: Purification of Hydrochloride Salt (Recrystallization)
Best for: Removing secondary amine dimers and achieving >98% purity.[1][2]
-
Dissolution: Dissolve the crude amine hydrochloride salt in a minimum amount of boiling Isopropanol (IPA) .
-
Precipitation: Slowly add Diethyl Ether (anti-solvent) until the solution turns slightly turbid.
-
Crystallization: Let the mixture cool to room temperature, then place at -20°C overnight.
-
Filtration: Collect the white crystals via vacuum filtration under inert atmosphere (nitrogen blanket) to prevent hygroscopic water absorption.[1][2]
-
Wash: Wash the cake with cold 1:1 IPA/Ether.
Quantitative Data Summary
| Compound | Approx.[1][2][3][4][5][6][7][8] pKa (Conj. Acid) | Solubility (pH 1) | Solubility (pH 14) | Separation Strategy |
| (1-Benzylcyclopropyl)methanamine | ~10.5 | Soluble | Insoluble | Acid-Base Extraction |
| Starting Nitrile | N/A (Neutral) | Insoluble | Insoluble | Wash away in Acid Phase |
| Aldehyde Impurity | N/A (Neutral) | Insoluble | Insoluble | Wash away in Acid Phase |
| Secondary Amine Dimer | ~11.0 | Soluble | Insoluble | Recrystallization (Salt form) |
References
Sources
- 1. (R)-Cyclopropyl(phenyl)methanamine hydrochloride | 1416450-04-8 [sigmaaldrich.com]
- 2. Benzyl(cyclopropylmethyl)amine | C11H15N | CID 518069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(1-benzylcyclopropyl)-N-methylmethanamine | C12H17N | CID 66023543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1-Methylcyclopropyl)methanamine | C5H11N | CID 20737072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. (1-Benzylcyclopropyl)methanamine | 91245-61-3 | Benchchem [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Precision Synthesis of Primary Cyclopropyl Amines
Introduction: The "Over-Alkylation" Trap
Synthesizing primary cyclopropyl amines presents a dual challenge: the kinetic instability of the cyclopropane ring (prone to acid-catalyzed opening) and the thermodynamic inevitability of over-alkylation when using standard nucleophilic substitution.
If you are reading this guide, you are likely facing one of two scenarios:
-
Scenario A (Linker): You are reacting a cyclopropyl-alkyl halide (e.g., (bromomethyl)cyclopropane) with ammonia and obtaining a mixture of secondary and tertiary amines.
-
Scenario B (Direct): You are attempting to substitute a halocyclopropane directly with an amine source, observing either no reaction or ring destruction.
This guide provides self-validating protocols to bypass these kinetic traps.
Part 1: Troubleshooting & Diagnostics
Diagnostic Decision Tree
Before selecting a protocol, confirm your substrate class. The chemistry of Cyclopropylamine (
Figure 1: Decision matrix for selecting the correct synthetic pathway based on amine position.
Part 2: Solving Over-Alkylation (Linker Substrates)
Target: Amines where the cyclopropyl group is separated by at least one carbon (e.g., Cyclopropylmethylamine).
The Problem: In a direct reaction (
Solution A: The Delépine Reaction (Recommended)
Best for: Acid-sensitive cyclopropyl rings where mild conditions are required. Mechanism: Uses Hexamethylenetetramine (HMTA/Urotropine) to form a quaternary salt.[2] Because the nitrogen becomes quaternary upon the first alkylation, a second alkylation is mechanically impossible.
Protocol: Synthesis of Cyclopropylmethylamine
-
Quaternization:
-
Dissolve 1.0 eq of (Bromomethyl)cyclopropane in Chloroform (
). -
Add 1.05 eq of Hexamethylenetetramine.
-
Stir at room temperature (or mild reflux) for 4–6 hours.
-
Checkpoint: A white precipitate (the quaternary salt) should form. If not, concentrate the solution.
-
Filter the solid. Wash with cold
.
-
-
Hydrolysis (The Critical Step):
-
Workup:
-
Filter off
. -
Basify the filtrate with NaOH (pH > 11).
-
Extract with DCM. Dry over
.[1]
-
Why this works: The HMTA cage acts as a "steric and electronic dead-end," strictly enforcing mono-alkylation [1].
Solution B: The Gabriel Synthesis (Ing-Manske Variant)
Best for: Robust substrates where hydrazine toxicity is managed. Mechanism: Uses Potassium Phthalimide.[1][5][6] The nucleophile is an imide anion; once alkylated, the electron-withdrawing carbonyls prevent further reaction.[7]
Protocol
-
Alkylation:
-
Mix Potassium Phthalimide (1.1 eq) with Cyclopropylmethyl bromide (1.0 eq) in DMF.
-
Heat to
for 3 hours. -
Pour into water; filter the N-cyclopropylmethylphthalimide precipitate.
-
-
Deprotection (Hydrazinolysis):
Part 3: Synthesizing Direct Cyclopropyl Amines ( )
Critical Warning: Do NOT attempt to react halocyclopropanes (e.g., chlorocyclopropane) with ammonia.
-
Reason 1:
is inhibited by I-strain and the inability of the ring to invert (Walsh orbitals). -
Reason 2:
is inhibited because the cyclopropyl cation is highly unstable (unless stabilized by specific resonance).
The Solution: Kulinkovich-Szymoniak Reaction
This is the modern "Gold Standard" for generating primary amines directly on the cyclopropane ring from nitriles [2].
Mechanism: Titanium-mediated reductive coupling of a nitrile with a Grignard reagent.[8]
Figure 2: The Kulinkovich-Szymoniak pathway avoids alkyl halides entirely.
Protocol
-
Reagents: Dissolve Nitrile (1.0 eq) and
(1.1 eq) in dry . -
Grignard Addition: Slowly add
(2.2 eq) at (or room temp depending on variant). -
Lewis Acid: Add
(2.0 eq). This drives the ring contraction from the titanacycle to the cyclopropane. -
Hydrolysis: Quench with 10% NaOH.
Part 4: Method Comparison & FAQ
Comparison of Methods
| Feature | Direct Ammonolysis | Delépine Reaction | Gabriel Synthesis | Kulinkovich-Szymoniak |
| Target | Linker ( | Linker ( | Linker ( | Direct ( |
| Over-Alkylation Risk | High (Critical Failure) | Zero (Mechanistically impossible) | Zero (Protected) | N/A |
| Atom Economy | High | Low (Loss of HMTA) | Low (Loss of Phthalhydrazide) | Moderate |
| Cyclopropane Safety | Good | Excellent (Mild pH) | Moderate (Hydrazine/Acid risk) | Excellent |
Frequently Asked Questions
Q: I tried the Gabriel synthesis, but my cyclopropane ring opened. Why? A: You likely used the Acid Hydrolysis variant (HBr/AcOH) of the Gabriel synthesis. Cyclopropane rings are acid-labile (similar to alkenes). Switch to the Ing-Manske protocol (Hydrazine hydrate in ethanol), which operates under basic/neutral conditions and preserves the ring.
Q: Can I use Sodium Azide (
Q: Why can't I just use a huge excess of ammonia (100 eq) to stop over-alkylation? A: While statistically this favors the primary amine, the isolation of a volatile amine (like cyclopropylmethylamine, bp ~80°C) from a massive excess of ammonia is operationally difficult and often leads to loss of product during the evaporation of the ammonia solvent. The Delépine method yields a solid salt, making isolation trivial.
References
-
Delépine, M. (1895).[3][4][9] "Sur l'hexaméthylène-amine". Bulletin de la Société Chimique de Paris, 13, 352–361.[3][4]
-
Bertus, P., & Szymoniak, J. (2001).[8][10] "New and easy route to primary cyclopropylamines from nitriles".[8][10] Chemical Communications, (18), 1792-1793.
-
Gagnon, A., et al. (2025). "Preventing over-alkylation of amines in synthesis". BenchChem Technical Notes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Delepine reaction [organic-chemistry.org]
- 3. Delépine reaction - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. organic-chemistry.org [organic-chemistry.org]
Technical Support Center: Purification of Cyclopropane Derivatives
Subject: Removal of Benzyl Bromide (BnBr) Impurities from Cyclopropanation Reaction Mixtures Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are likely encountering difficulty removing residual benzyl bromide (
This guide provides three targeted protocols to remove
Module 1: The "Smart" Scavenging Protocol (Recommended)
Best for: Small-to-medium scale (<5g), high-value intermediates, and acid-sensitive cyclopropanes.
The Logic
Chromatography is often inefficient because
Experimental Protocol
Reagents:
-
Scavenger: Polymer-supported Trisamine (e.g., Tris(2-aminoethyl)amine polystyrene).
-
Loading: Typically 3.0–4.0 mmol/g.
-
Solvent: DCM or THF (Must swell the resin).
Steps:
-
Calculate: Determine the moles of excess
(by NMR integration or stoichiometry). Use 3 equivalents of the resin relative to the impurity. -
Swell: Add the resin to your crude reaction mixture dissolved in DCM (10 mL/g resin). Allow to swell for 5 minutes.
-
Incubate: Stir gently (orbital shaker preferred to avoid grinding beads) at room temperature for 4–12 hours.
-
Filter: Pass the mixture through a fritted glass funnel or a cotton plug.
-
Wash: Rinse the resin cake with DCM (
bed volume) to recover any trapped product. -
Concentrate: Evaporate the filtrate.
Workflow Visualization
Figure 1: Solid-phase scavenging workflow. The electrophilic impurity is sequestered onto the solid support.
Module 2: The "Liquid Phase" Quench (Scale-Up)
Best for: Large scale (>10g), robust substrates.
The Logic
If solid-phase reagents are cost-prohibitive, use a cheap, liquid secondary amine (Morpholine) to convert
Critical Safety Note:
Experimental Protocol
Reagents:
-
Morpholine (1.5 – 2.0 equiv relative to
). -
Solvent: Acetonitrile or DMF (accelerates the
reaction).
Steps:
-
Quench: To the reaction mixture, add Morpholine (1.5 equiv w.r.t. estimated
).[1][2] -
Stir: Heat to 40–50°C for 1–2 hours.
-
Workup:
-
Dry: Dry over
and concentrate.
Module 3: Troubleshooting & FAQs
Q1: Will these methods destroy my cyclopropane ring?
Answer: Unlikely.
-
Base Stability: Cyclopropanes are generally stable to the basic amines (morpholine/polymer-amines) used in Modules 1 and 2.
-
Acid Sensitivity: If your cyclopropane contains electron-donating groups (e.g., cyclopropyl ethers), it may be acid-sensitive. In Module 2 , replace the 1M HCl wash with a saturated
wash or simply multiple water washes to remove the morpholinium salt without exposing the ring to low pH [3].
Q2: Why not just distill it?
Answer: Benzyl bromide boils at ~198–201°C [4]. Unless your cyclopropane is very volatile (bp <100°C) or very heavy (bp >300°C), the boiling points likely overlap. Furthermore, heating
Q3: Can I use silica gel chromatography?
Answer: Yes, but it is often inefficient.
-
Tip: If you must use a column, stain with 4-(4-nitrobenzyl)pyridine . It specifically stains alkylating agents (like
) blue/purple, helping you distinguish the impurity fractions from your product [2].
Comparison of Methods
| Feature | Solid-Phase Scavenging (Mod 1) | Liquid Quench (Mod 2) | Distillation |
| Purity | Excellent (>99%) | Good (>95%) | Variable |
| Yield Loss | Minimal (<5%) | Low (5-10%) | High (Thermal decomp) |
| Cost | High (Resins are expensive) | Low (Morpholine is cheap) | Low |
| Scalability | Low (<10g) | High (kg scale) | Medium |
Decision Logic Tree
Figure 2: Decision matrix for selecting the appropriate purification strategy.
References
-
Hou, L., Huang, W., Wu, X., Qu, J., & Chen, Y. (2022).[7] Nickel-Catalyzed Carbonylation of Cyclopropanol with Benzyl Bromide for Multisubstituted Cyclopentenone Synthesis. Organic Letters, 24(14), 2699-2704. Link
-
BenchChem Protocols. (2025).[3] Synthesis of 4-(4-Bromobenzyl)morpholine from Morpholine.[3] BenchChem Application Notes. Link
-
Grover, H. K., Emmett, M. R., & Kerr, M. A. (2015). Carbocycles from donor-acceptor cyclopropanes. Organic & Biomolecular Chemistry, 13(3), 655-671. Link
-
National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 7498, Benzyl bromide.[8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DSpace [repository.kaust.edu.sa]
- 7. Nickel-Catalyzed Carbonylation of Cyclopropanol with Benzyl Bromide for Multisubstituted Cyclopentenone Synthesis [organic-chemistry.org]
- 8. Benzyl bromide - Wikipedia [en.wikipedia.org]
Solving solubility issues of (1-Benzylcyclopropyl)methanamine salts
Subject: Troubleshooting Solubility, Crystallization, and Formulation Challenges Ticket ID: TSK-BCP-001 Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Executive Summary & Compound Profile
(1-Benzylcyclopropyl)methanamine (CAS: 59266-69-6 / 15996-76-6 derivatives) presents a unique solubility paradox common to amphiphilic building blocks.
-
Structural Challenge: It possesses a lipophilic benzyl-cyclopropyl tail and a hydrophilic primary amine head.
-
The Consequence: The free base is often a viscous oil or low-melting solid prone to carbonate formation upon air exposure. Its salts (typically HCl) can exhibit "oiling out" (liquid-liquid phase separation) during crystallization rather than forming a discrete lattice, particularly in the presence of trace moisture or impurities.
This guide provides actionable protocols to resolve these specific phase-behavior issues.
Knowledge Base (FAQs)
Issue 1: My HCl salt is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: Oiling out occurs when the metastable liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve. This is often driven by:
-
Supersaturation is too high: You added anti-solvent too fast.
-
Impurities: Residual reaction byproducts (e.g., ureas from Curtius rearrangement) disrupt lattice formation.
-
Solvent Choice: The dielectric constant of the solvent mixture is intermediate—not polar enough to dissolve the salt, but not non-polar enough to force precipitation.
Solution:
-
The "Cloud Point" Method: Re-dissolve the oil in a minimum amount of warm alcohol (Methanol or Ethanol). Add the anti-solvent (Diethyl Ether or MTBE) dropwise only until a faint turbidity persists. Stop. Allow to cool slowly.
-
Seeding: You must seed the mixture with a known crystal if available. If not, scratch the glass surface to induce nucleation.
-
Drying: Ensure your organic phase was dried thoroughly (MgSO₄) before adding HCl gas/solution. Water acts as a plasticizer, preventing crystallization.
Issue 2: The salt is hygroscopic and becomes sticky on the filter. What is the alternative?
Diagnosis: The Hydrochloride (HCl) salt of benzyl-cyclopropyl amines can be hygroscopic due to the high lattice energy density competing with hydration energy. Solution: Switch counter-ions.
-
Recommendation: Attempt Fumarate or L-Tartrate salts. These dicarboxylic acids often form hydrogen-bonded networks that bridge the amine heads, creating a more stable, non-hygroscopic lattice.
-
Protocol: Mix the free base with 0.5 equivalents (for 2:1 salt) or 1 equivalent of fumaric acid in hot isopropanol (IPA). Cool slowly.
Issue 3: I cannot get the compound to dissolve in aqueous buffer at pH 7.4.
Diagnosis: The pKa of the primary amine is likely ~9.5–10.5. At pH 7.4, the compound is predominantly ionized (soluble), but the lipophilic benzyl-cyclopropyl moiety drives the intrinsic solubility (
-
Cosolvents: Use 5–10% DMSO or PEG-400.
-
pH Adjustment: Lower pH to < 6.0 to ensure 99.9% protonation.
-
Cyclodextrins: The benzyl group fits well into
-Cyclodextrin cavities, significantly enhancing aqueous solubility without altering pH.
Troubleshooting Workflows
Workflow A: Salt Crystallization Rescue
Use this workflow when your salt synthesis yields an oil or gum.
Figure 1: Decision tree for converting oily amine salts into crystalline solids.
Workflow B: Solubility Enhancement for Formulation
Use this workflow for biological assay preparation.
Figure 2: Stepwise formulation strategy for in vitro/in vivo studies.
Experimental Protocols
Protocol 1: Controlled Crystallization of Hydrochloride Salt
Objective: To isolate high-purity, non-oily (1-Benzylcyclopropyl)methanamine HCl.
Materials:
-
Crude (1-Benzylcyclopropyl)methanamine free base.
-
Solvents: Anhydrous Ethanol (EtOH), Diethyl Ether (Et₂O), 2M HCl in Diethyl Ether.
Procedure:
-
Dissolution: Dissolve 1.0 g of the free base in 5 mL of anhydrous EtOH. Ensure the solution is clear.
-
Acidification: Cool the solution to 0°C in an ice bath. Add 2M HCl in Et₂O (1.1 equivalents) dropwise with vigorous stirring.
-
Critical Note: Do not dump the acid in. Localized high concentration causes oiling.
-
-
Nucleation: Remove from ice bath. If solution remains clear, add anhydrous Et₂O dropwise until a persistent haze appears (approx. 10–15 mL).
-
Crystallization: Seal the flask and let it stand at room temperature for 2 hours, then move to 4°C overnight.
-
Isolation: Filter the white precipitate under nitrogen (to prevent moisture absorption). Wash with cold Et₂O.
-
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Protocol 2: pH-Solubility Profile Determination
Objective: To determine the exact pH boundary for precipitation.
Data Table Template:
| Solvent System | pH Value | Solubility (mg/mL) | Observation |
| 0.1N HCl | 1.2 | > 50 | Clear Solution |
| Acetate Buffer | 4.5 | > 20 | Clear Solution |
| Phosphate Buffer | 6.8 | TBD | Potential Haze |
| PBS | 7.4 | TBD | Likely Precipitate |
| Borate Buffer | 9.0 | < 0.1 | Oiling Out |
Procedure:
-
Prepare saturated solutions of the salt in buffers ranging from pH 1.2 to 10.
-
Shake for 24 hours at 25°C.
-
Filter through a 0.45 µm PVDF filter.
-
Assay filtrate via HPLC-UV (detecting the benzyl chromophore at 254 nm).
-
Plot Solubility (
) vs. pH to find the intrinsic solubility ( ) and pKa.
References
-
PubChem. 1-(1-benzylcyclopropyl)-N-methylmethanamine | C12H17N.[1] National Library of Medicine. Available at: [Link]
-
De Meijere, A., et al. (2007). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. Available at: [Link]
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Contextual grounding for salt selection).
Sources
Technical Support Center: Exotherm Control in LiAlH₄ Reductions of Sterically Hindered Nitriles
Welcome to the Process Safety and Optimization Hub. As a Senior Application Scientist, I frequently consult on thermal runaway incidents associated with the reduction of complex, sterically hindered nitriles using Lithium Aluminum Hydride (LiAlH₄).
This guide deconstructs the mechanistic causes of delayed exotherms and provides field-proven, self-validating protocols to ensure safe, high-yielding conversions to primary amines.
Part 1: The Mechanics of Thermal Runaway (FAQ)
Q: Why do sterically hindered nitriles specifically cause delayed exotherms with LiAlH₄?
A: The reduction of a nitrile to a primary amine requires two sequential hydride transfers and is a highly exothermic process[1]. In sterically hindered substrates (e.g., pivalonitriles or
Q: How does solvent selection influence exotherm control? A: Solvents in hydride reductions act as both coordinating agents and thermal sinks. While Tetrahydrofuran (THF) strongly solvates the Li⁺ cation—increasing the nucleophilicity of the hydride—its higher boiling point means the system can reach dangerously high temperatures before evaporative cooling kicks in. Diethyl ether (Et₂O) provides a built-in safety mechanism: its low boiling point caps the maximum reaction temperature, absorbing excess heat through the latent heat of vaporization[4].
Quantitative Solvent Comparison for LiAlH₄ Reductions
| Solvent | Boiling Point (°C) | Solvation of Li⁺ | Exotherm Sink Capacity | Process Recommendation for Hindered Nitriles |
| Diethyl Ether (Et₂O) | 34.6 | Weak | Excellent (Reflux acts as a hard thermal ceiling) | High safety margin, but low temps may prevent initial hydride transfer in hindered substrates. |
| Tetrahydrofuran (THF) | 66.0 | Strong | Moderate | Best overall balance. Strong solvation helps overcome steric barriers, but requires strict active cooling. |
| Diglyme | 162.0 | Very Strong | Poor (High BP prevents evaporative cooling) | Avoid for batch reductions of hindered nitriles due to extreme thermal runaway risk. |
Part 2: Diagnostic Troubleshooting Guide
When scaling up the reduction of a hindered nitrile[5], identifying the root cause of thermal anomalies is critical.
Symptom: The internal temperature remains completely flat during the first 10% of nitrile addition at 0 °C.
-
Root Cause: The reaction has not initiated due to steric hindrance; substrate is accumulating[1].
-
Causality: The activation energy barrier for the first hydride transfer has not been met at this temperature.
-
Intervention: HALT DOSING IMMEDIATELY. Allow the reaction to warm slowly (e.g., 1 °C/min) until a slight exotherm is detected, confirming initiation. Then, cool back to the target temperature before resuming addition.
Symptom: Vigorous, uncontrollable foaming and a sudden temperature spike >20 °C.
-
Root Cause: Acid-base reaction with moisture or a delayed exotherm from accumulated substrate[6].
-
Causality: LiAlH₄ reacts violently with protic sources to generate H₂ gas and heat[6]. Alternatively, accumulated nitrile has suddenly initiated.
-
Intervention: Maximize jacket cooling. Do not add quench reagents immediately, as this will generate more H₂ gas and heat. Vent the reactor safely.
Part 3: Decision Workflow for Exotherm Management
To systematically eliminate the risk of thermal runaway, follow this logic flow when designing your reduction strategy. Continuous flow chemistry is highly recommended for scale-up, as the high surface-area-to-volume ratio provides instantaneous heat dissipation[7].
Workflow for mitigating thermal runaway risks in hindered nitrile reductions.
Part 4: Self-Validating Experimental Protocol
To bypass the steric bulk of the [AlH₄]⁻ anion, we can generate Alane (AlH₃) in situ. Alane is a neutral, highly electrophilic species that coordinates directly to the nitrile nitrogen's lone pair. Because it is less sterically demanding, it initiates reduction at lower temperatures, preventing substrate accumulation.
Protocol: Alane-Mediated Reduction of a Hindered Nitrile
1. System Purge & Setup
-
Action: Flame-dry a 3-neck flask equipped with a mechanical stirrer, internal thermocouple, and an addition funnel. Purge continuously with dry N₂.
-
Causality: LiAlH₄ and Alane are highly moisture-sensitive. Any ambient humidity will cause an immediate, violently exothermic degradation[6].
2. In Situ Alane Generation
-
Action: Suspend LiAlH₄ (1.0 equiv) in anhydrous THF at 0 °C. Slowly add anhydrous AlCl₃ (0.33 equiv) dissolved in THF. Stir for 30 minutes.
-
Validation Check: A fine white precipitate of LiCl will form in the flask. This visual cue confirms the successful generation of soluble AlH₃ (
).
3. The 5% Dosing Check (Self-Validating Step)
-
Action: Load the hindered nitrile (1.0 equiv) into the addition funnel as a dilute THF solution. Add exactly 5% of the total nitrile volume to the Alane suspension at 0 °C. Pause the addition.
-
Validation Check: Monitor the internal thermocouple for 3 minutes.
-
Pass: The temperature rises by 2–5 °C. The reaction has initiated. Proceed with dropwise addition, adjusting the rate to maintain the internal temperature below 10 °C.
-
Fail: The temperature remains static. HALT ADDITION. The system is sterically stalled. Do not add more nitrile, as this guarantees accumulation and thermal runaway[1]. Allow the system to warm slowly (e.g., to 10 °C) until the exotherm is observed, then cool back to 0 °C before resuming.
-
4. The Fieser Quench
-
Action: Once the reaction is complete (verified by TLC/GC), cool the mixture to 0 °C. For every x grams of LiAlH₄ initially used, sequentially add:
-
x mL of H₂O (Dropwise, extreme caution)
-
x mL of 15% aqueous NaOH
-
3x mL of H₂O
-
-
Causality: Standard aqueous quenching creates a hazardous, unfilterable gelatinous aluminum hydroxide emulsion. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable white solid, trapping hazardous residues safely.
References
- Benchchem. "Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions.
- Benchchem. "6-Bromo-2,2-dimethylhexanenitrile | 53545-96-3.
- Benchchem. "Technical Support Center: Managing Exothermic Reactions Involving Fluoroacetonitrile.
- ResearchGate. "Application of Flow Chemistry to the Reduction of Nitriles to Aldehydes.
- Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Lab Manager. "The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards.
- Thieme-Connect. "Synthesis by Reduction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 6-Bromo-2,2-dimethylhexanenitrile | 53545-96-3 | Benchchem [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Advanced Technical Support Center: Preventing Ring-Opened Byproducts in Acidic Workups
Welcome to the Technical Support Center for organic synthesis workup optimization. Acid-sensitive functional groups—such as epoxides, aziridines, acetals, and electron-rich heterocycles (e.g., furans, pyrroles)—are notoriously vulnerable during the reaction quench phase. Standard acidic workups (like 1M HCl or even saturated
This guide provides field-proven diagnostic workflows, mechanistic explanations, and self-validating protocols to ensure your sensitive cyclic systems survive the workup phase intact.
Diagnostic Workflow: Selecting the Right Quench
Before adding any aqueous solution to your reaction flask, consult the decision matrix below. The choice of quenching agent must be dictated by the primary reagent used in the reaction, balancing the need to destroy reactive intermediates against the pH sensitivity of your product.
Fig 1: Decision matrix for selecting workup conditions to preserve acid-sensitive rings.
Mechanistic Causality & FAQs
Q1: Why do epoxides and acetals degrade so rapidly during standard acidic quenches?
A: The degradation is fundamentally driven by the protonation of the heteroatom (oxygen), which drastically lowers the activation energy for nucleophilic attack. In epoxides, this protonation creates a highly electrophilic intermediate. The release of approximately 13 kcal/mol of ring strain provides the thermodynamic driving force for a nucleophile (such as water or chloride ions from the quench) to attack the ring, resulting in a ring-opened diol or halohydrin 1.
Fig 2: Mechanistic pathway of acid-catalyzed epoxide ring opening during workup.
Q2: I am performing a Grignard addition to an epoxide. How do I prevent the unreacted epoxide from opening during the workup?
A: Grignard reagents open epoxides under basic conditions by attacking the less substituted carbon, forming a magnesium alkoxide 2. During a standard acidic workup (e.g., with
Q3: If my epoxide accidentally opens during a botched workup, how can I identify the cause via NMR?
A: You can determine the mechanism of degradation by examining the regiochemistry. If the epoxide opened during the basic reaction phase (e.g., via an unreacted Grignard reagent), the nucleophile attacked the less sterically hindered, less substituted carbon 2. However, if the ring opened during an overly aggressive acidic workup, the protonated epoxide intermediate possesses significant carbocation character. Consequently, the nucleophile attacks the more substituted carbon 1. This regiochemical footprint in your
Quantitative Data: Quenching Agent Compatibility
Selecting the right quenching agent requires balancing the
| Quenching Agent | Approx. Aqueous | Epoxide Compatibility | Acetal Compatibility | Mechanistic Note |
| Hydrochloric Acid (1M) | < 0 | Poor | Poor | Rapid protonation of oxygen; drives nucleophilic ring opening. |
| Citric Acid (10% aq) | 3.1 ( | Moderate | Moderate | Mild Brønsted acid; safe only if kept at 0 °C with rapid biphasic extraction. |
| Ammonium Chloride (Sat.) | 9.2 ( | Good | Moderate | Standard mild quench; however, prolonged exposure can still open highly strained rings. |
| Potassium Phosphate (Dibasic, 0.5M) | ~7.2 | Excellent | Excellent | Buffers near neutral pH; phosphate acts as a chelating agent for metal cations. |
| Rochelle's Salt (Sat.) | ~7.5 | Excellent | Excellent | Non-acidic; tartrate strongly chelates Mg/Al to break emulsions without |
Self-Validating Experimental Protocols
Protocol A: The Fieser Workup for Lithium Aluminum Hydride (LAH)
Rationale: LAH reductions require quenching to destroy excess hydride and remove aluminum salts. Standard acid quenches will rapidly open epoxides or cleave acetals. The Fieser method uses precise molar equivalents of water and sodium hydroxide to convert LAH into an insoluble, granular aluminum hydroxide complex without acidifying the bulk solution 3.
Step-by-Step Methodology:
-
Dilution: Dilute the reaction mixture heavily with an ethereal solvent (THF or
) to prevent the highly exothermic quench from boiling over. Cool the flask to 0 °C. -
Initial Water Quench: For every
grams of LAH used in the reaction, slowly add mL of deionized water dropwise. Wait for hydrogen gas evolution to subside. -
Base Addition: Add
mL of 15% aqueous NaOH dropwise. -
Final Water Addition: Add
mL of deionized water. -
Aging: Remove the cooling bath, warm to room temperature, and stir vigorously for 15 to 30 minutes.
-
Validation Checkpoint: The solution must transition from a grey sludge to a suspension containing a pure white, granular precipitate. If the precipitate remains grey or gelatinous, the stoichiometry was inaccurate or stirring was insufficient.
-
-
Filtration: Add anhydrous
, stir for an additional 15 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with hot THF to recover any trapped product.
Protocol B: Inverse Quench with Dibasic Potassium Phosphate ( )
Rationale: Standard addition of a quenching agent into the reaction flask creates localized zones of extreme pH before stirring can homogenize the solution. "Inverse quenching" (adding the reaction mixture into a large volume of buffer) ensures the product is immediately enveloped in a pH-controlled environment. The
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a 0.5 M aqueous solution of dibasic potassium phosphate (
). Place this solution in a large Erlenmeyer flask and cool to 0 °C. -
Inverse Addition: Using a cannula transfer or an addition funnel, transfer the active reaction mixture dropwise into the vigorously stirring cold buffer.
-
Validation Checkpoint: Monitor the pH of the aqueous layer using pH paper during the addition. It should remain stable between 7.2 and 8.0. A drop in pH indicates the buffer capacity has been exceeded.
-
-
Biphasic Extraction: Immediately add a low-polarity extraction solvent (e.g., MTBE or EtOAc) to partition the organic product away from the aqueous interface, minimizing exposure time.
-
Phase Separation: Separate the layers rapidly. If an emulsion begins to form, filter the entire biphasic mixture through a pad of Celite before attempting separation in the funnel.
References
-
Epoxide Ring Opening with Grignard Reagents Source: OrgoSolver URL:[Link]
-
Opening of Epoxides With Acid Source: Master Organic Chemistry URL:[Link]
-
Magic Formulas: Fieser Workup (LAH and DiBAL) Source: Not Voodoo (University of Rochester) URL:[Link]
-
What does sodium fluoride (NaF) do in quenching lithium aluminium hydride reactions? Source: Reddit Chemistry (Referencing Not Voodoo buffer protocols) URL:[Link]
Sources
Validation & Comparative
1H NMR characterization of (1-Benzylcyclopropyl)methanamine protons
The following guide details the 1H NMR characterization of (1-Benzylcyclopropyl)methanamine , a critical scaffold in the synthesis of monoamine reuptake inhibitors.
This guide departs from standard peak-listing to focus on comparative diagnostic performance . It evaluates how 1H NMR distinguishes this specific 1,1-disubstituted motif from its common structural isomers (N-benzyl analogs) and synthetic precursors (nitriles), providing a robust protocol for validation in drug development workflows.[1]
Structural Analysis & Proton Environments
The molecule comprises a cyclopropane ring with a quaternary carbon at position 1, substituted by a benzyl group and a methanamine group.[2][3] This 1,1-disubstitution creates a unique symmetry that is the primary diagnostic feature in NMR spectroscopy.[3]
Key Proton Signatures[1][4][5]
-
Quaternary Center (C1): Eliminates the methine proton typically seen in mono-substituted cyclopropanes, simplifying the ring spectrum to an AA'BB' system.[1][3]
-
Methylene Pairs: Two distinct singlet methylene signals (Benzyl-CH₂ and Aminomethyl-CH₂) appear in the mid-field region (2.0–3.0 ppm), providing a clear check for gross connectivity.[1][3]
-
Cyclopropyl Ring: The four ring protons are chemically equivalent in pairs (cis to benzyl vs. cis to amine) but magnetically non-equivalent, resulting in a characteristic higher-order multiplet (AA'BB') rather than a simple doublet/triplet.[1][3]
Comparative Performance Analysis
In a drug discovery context, the "performance" of an analytical method is defined by its ability to rule out false positives.[3] The table below compares the 1H NMR profile of the target against its two most common "alternatives": the N-Benzyl isomer (a regioisomer) and the Nitrile precursor (starting material).[1]
Table 1: Diagnostic Chemical Shift Comparison (CDCl₃, 400 MHz)
| Proton Environment | Target: (1-Benzylcyclopropyl)methanamine | Alternative 1: N-Benzyl-cyclopropylamine | Alternative 2: Precursor (Nitrile) | Diagnostic Insight |
| Benzyl CH₂ | δ 2.65 – 2.75 ppm (s) | δ 3.75 – 3.85 ppm (s) | δ 2.80 – 2.90 ppm (s) | Critical Check: The N-bound benzyl (Alternative 1) is significantly deshielded (~1.1 ppm downfield) compared to the C-bound benzyl in the target.[1][3] |
| Aminomethyl CH₂ | δ 2.45 – 2.55 ppm (s) | N/A (Methine proton instead) | N/A (Cyano group) | Presence of this singlet confirms reduction of the nitrile.[1][3] Absence indicates failed reaction.[3][4] |
| Cyclopropyl Ring | δ 0.40 – 0.60 ppm (AA'BB') | δ 0.30 – 0.90 ppm (Complex 5H) | δ 0.80 – 1.20 ppm (AA'BB') | The target shows a tight, symmetric 4H multiplet.[1][3] The N-benzyl isomer shows a complex 5H pattern including a methine proton.[3][4] |
| Amine (NH₂) | δ ~1.1 – 1.5 ppm (Broad) | δ ~1.5 ppm (Broad) | N/A | Broad singlet confirms free base.[1][3] Sharpens or shifts to ~8.0 ppm (broad) in DMSO-d₆ if protonated (HCl salt).[1][3][4] |
Note: Chemical shifts are approximate and concentration-dependent.[3][4] The relative difference between the Target and Alternative 1 is the robust metric.[4]
Experimental Protocol: Solvent Selection & Acquisition
The choice of solvent fundamentally alters the "performance" of the spectrum regarding resolution vs. quantification.[4]
Method A: Structural Validation (Recommended)
-
Rationale: Maximizes spectral dispersion between the two methylene singlets (Benzyl-CH₂ and CH₂-NH₂).[3][4] In more polar solvents like DMSO, these peaks often overlap or broaden due to viscosity.[1][3]
-
Protocol:
Method B: Salt Quantification & Exchangeable Protons[1]
-
Solvent: DMSO-d₆
-
Rationale: Essential if the product is isolated as an HCl salt.[3][4] CDCl₃ will not dissolve the salt effectively, leading to poor signal-to-noise.[3] DMSO also slows proton exchange, allowing observation of the ammonium protons (-NH₃⁺).[1][3]
-
Protocol:
Decision Logic for Isomer Identification
The following diagram outlines the logical workflow to confirm the identity of (1-Benzylcyclopropyl)methanamine using 1H NMR data.
Figure 1: Logical workflow for distinguishing the target molecule from N-benzyl isomers and nitrile precursors based on chemical shift and splitting patterns.[1]
Detailed Signal Assignment (Theoretical)
For the free base in CDCl₃, the spectrum is assigned as follows. Use this as your reference standard.
-
Aromatic Region (δ 7.10 – 7.35 ppm):
-
Benzyl Methylene (δ 2.70 ppm):
-
Aminomethyl Methylene (δ 2.50 ppm):
-
Cyclopropyl Ring (δ 0.45 – 0.65 ppm):
-
Multiplicity: Two multiplets (AA'BB' system).
-
Integration: 4H total.
-
Assignment: Ring protons.
-
Mechanism: The protons cis to the benzyl group are magnetically distinct from those cis to the amine group.[3][4] This creates a "roofing" effect or complex symmetry, distinct from the simple doublet of quartets seen in mono-substituted cyclopropanes.[3]
-
References
-
Synthesis and NMR of Cyclopropylamines
-
General NMR Shift Data for Cyclopropanes
-
Precursor Characterization (Nitriles)
-
Solvent Effects in NMR
Sources
Structural Elucidation Guide: Distinguishing (1-Benzylcyclopropyl)methanamine from N-Benzyl Isomers via NMR
Introduction & Analytical Context
In the development of cyclopropylamine-based therapeutics (such as LSD1 inhibitors or monoamine oxidase inhibitors), synthetic routes often yield a mixture of constitutional isomers. A frequent analytical challenge is distinguishing the target C-alkylated product—(1-Benzylcyclopropyl)methanamine—from its N-alkylated byproduct, such as 1-cyclopropyl-N-benzylmethanamine.
Because both isomers share the exact same molecular formula (
This guide provides a comprehensive, causality-driven methodology to unambiguously distinguish between these isomers using standardized NMR techniques.
The Causality of Chemical Shifts: Electronic Environments
As an application scientist, it is critical to look beyond empirical tables and understand why these nuclei resonate at specific frequencies. The differentiation of these isomers relies on two fundamental electronic principles:
-
Electronegativity and Inductive Deshielding (-I Effect): Nitrogen is highly electronegative. In the N-benzyl isomer, the benzyl methylene group (
) is directly covalently bonded to the nitrogen atom. The nitrogen pulls electron density away from the methylene protons, reducing their local diamagnetic shielding. This exposes the protons to a higher effective magnetic field, pushing their resonance significantly downfield to approximately ~3.70 - 3.90 ppm [2]. -
Anisotropic Shielding and Ring Strain: In (1-Benzylcyclopropyl)methanamine, the benzyl group is attached to the C1 quaternary carbon of the cyclopropane ring. While the cyclopropane ring possesses high s-character in its C-C bonds, it lacks the strong inductive pull of a heteroatom[3]. Consequently, these protons are relatively shielded compared to their N-benzyl counterparts, resonating upfield at ~2.70 - 2.90 ppm .
Note on Multiplicity: In an achiral environment, these benzylic protons typically appear as a sharp singlet. However, if the cyclopropane ring contains a chiral center (e.g., substitution at C2), the benzylic protons become diastereotopic and will split into a pair of doublets (an AB system) with a large geminal coupling constant (
1D NMR Comparative Analysis
The table below summarizes the expected quantitative 1D NMR data. While 1D data provides a highly trustworthy preliminary assignment, 2D NMR is required to establish an absolute, self-validating proof of connectivity.
| Analytical Feature | Target: (1-Benzylcyclopropyl)methanamine | Alternative: 1-Cyclopropyl-N-benzylmethanamine | Causality / Diagnostic Value |
| ¹H NMR: Benzyl | ~2.70 - 2.90 ppm (s) | ~3.70 - 3.90 ppm (s) | Primary Differentiator: Deshielding via N-atom inductive effect[2]. |
| ¹H NMR: Aminomethyl | ~2.50 - 2.70 ppm (s) | ~2.50 - 2.60 ppm (d or s) | Overlapping regions; poor diagnostic value on its own. |
| ¹³C NMR: Benzyl | ~40.0 - 45.0 ppm | ~50.0 - 55.0 ppm | Carbon is directly deshielded by the adjacent Nitrogen. |
| ¹³C NMR: Quaternary C1 | ~23.0 - 28.0 ppm | Absent (Cyclopropyl CH is ~15 ppm) | Confirms the presence of the fully substituted C-alkylation site[3]. |
2D NMR Workflow: Unambiguous Assignment via HMBC
To ensure absolute scientific integrity, the structural assignment must be a self-validating system. We achieve this by tracing the carbon skeleton using HMBC, which detects long-range (2-bond and 3-bond) heteronuclear correlations[5].
By analyzing the HMBC spectrum, we can map the exact placement of the benzyl group:
-
In the C-Benzyl Isomer: The benzyl protons (~2.8 ppm) will show a strong 2-bond correlation to the quaternary C1 carbon of the cyclopropane ring[6]. There will be no correlation across a nitrogen atom.
-
In the N-Benzyl Isomer: The benzyl protons (~3.8 ppm) will show a 3-bond correlation across the nitrogen atom (
) to the aminomethyl carbon[5].
Logical NMR workflow for distinguishing C-benzyl from N-benzyl cyclopropylamine isomers.
Standardized Experimental Protocol
To reproduce these findings, execute the following step-by-step methodology. This protocol is designed to prevent aliasing artifacts and ensure high-resolution connectivity mapping.
Step 1: Sample Preparation
-
Dissolve 15–20 mg of the purified analyte in 0.6 mL of
(containing 0.03% v/v TMS as an internal standard). -
Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter, ensuring optimal magnetic field homogeneity.
Step 2: 1D Acquisition & Self-Validation
-
¹H NMR: Acquire at 400 MHz (or higher) using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16–32 scans.
-
Validation Check: Integrate the aromatic region (5H). The target benzylic
must integrate to exactly 2H.
-
-
¹³C NMR: Acquire with WALTZ-16 proton decoupling. Use a D1 of 2–3 seconds and a minimum of 512 scans to ensure the quaternary cyclopropyl carbon (which lacks NOE enhancement) is clearly visible above the noise floor[6].
Step 3: 2D HSQC (Multiplicity-Edited)
-
Run a multiplicity-edited HSQC prior to HMBC. This separates
signals (positive phase) from signals (negative phase). -
Purpose: Unambiguously pair the benzylic protons to their direct carbons, preventing misinterpretation of long-range correlations in the subsequent HMBC step.
Step 4: 2D HMBC Acquisition
-
Optimize the long-range coupling constant delay for
Hz. -
Acquire with a minimum of 4 scans per increment and 256 increments in the indirect (F1) dimension.
-
Validation Check: Verify the experiment's success by locating the known 3-bond correlation between the aromatic ortho-protons and the benzylic carbon. Once confirmed, trace the benzylic protons to the cyclopropyl C1 (proving C-alkylation) or across the nitrogen (proving N-alkylation)[5].
References
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
ResearchGate. Application of i-HMBC/D-i-HMBC methodology to identify the two-bond HMBC correlation. Retrieved from [Link]
-
Chemistry LibreTexts. 19: HMBC - Chemistry LibreTexts. Retrieved from [Link]
-
PubMed (NIH). Correlation of Electronic Effects in N-Alkylnicotinamides with NMR Chemical Shifts and Hydride Transfer Reactivity. Retrieved from [Link]
-
ResearchGate. When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. Retrieved from [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Correlation of Electronic Effects in N-Alkylnicotinamides with NMR Chemical Shifts and Hydride Transfer Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Mass spectrometry fragmentation patterns of benzylcyclopropyl amines
Elucidating the mass spectrometry (MS) fragmentation patterns of benzylcyclopropyl amines—such as the monoamine oxidase (MAO) inhibitor tranylcypromine and its derivatives—presents a unique analytical challenge. These compounds possess a highly strained three-membered ring coupled with a reactive amine and a stable benzyl moiety. For researchers and drug development professionals, accurately mapping these fragmentation pathways is critical for metabolite identification, pharmacokinetic profiling, and avoiding false positives in toxicological screenings.
As a Senior Application Scientist, I have structured this guide to objectively compare the two leading High-Resolution Mass Spectrometry (HRMS) platforms for this task: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap . We will explore the mechanistic causality behind the fragmentation of these molecules, evaluate platform performance, and establish a self-validating experimental workflow.
Mechanistic Causality of Benzylcyclopropylamine Fragmentation
To optimize MS parameters, one must first understand why these molecules fragment the way they do. The fragmentation of benzylcyclopropyl amines under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is driven by two competing thermodynamic forces: ring strain relief and carbocation stabilization .
-
Tropylium Ion Formation (m/z 91): The cleavage of the bond between the cyclopropyl ring and the benzyl group is highly favored. The resulting benzyl cation rapidly rearranges into a seven-membered tropylium cation (
). This structure is resonance-stabilized, making m/z 91 the most abundant and diagnostic product ion for benzyl-containing compounds. -
Ring-Opening and Alpha-Cleavage: The cyclopropane ring possesses unusually high s-character in its C-C bonds (bond angles of ~60° vs. the ideal 109.5° for
carbons). This creates approximately 115 kJ/mol of inherent ring strain. Upon ionization, the molecule frequently undergoes ring-opening prior to fragmentation, leading to the expulsion of ammonia ( , -17 Da) or alpha-cleavage adjacent to the nitrogen to yield a cyclopropylamine cation (m/z 70).
Logical fragmentation pathways of benzylcyclopropylamine highlighting key structural cleavages.
Platform Comparison: Q-TOF vs. Orbitrap for Small Molecule Elucidation
When elucidating the structure of novel benzylcyclopropylamine analogs or identifying them in complex biological matrices, the choice of HRMS platform dictates the quality of the data. Both Q-TOF and Orbitrap systems excel, but their underlying physics provide distinct advantages.
A classic diagnostic error in MS analysis is the misidentification of tranylcypromine. As demonstrated in toxicological studies, the acid hydrolysis of norfluoxetine (an active metabolite of the antidepressant fluoxetine) produces an artifact—3-phenyl-propyl-2-ene-amine—that has the exact same nominal mass and nearly identical electron ionization (EI) fragmentation patterns as tranylcypromine [1]. Differentiating these requires ultra-high resolving power and precise MS/MS isotopic fidelity.
Quantitative Performance Comparison
| Performance Metric | Q-TOF (e.g., Agilent 6540 / Waters Xevo) | Orbitrap (e.g., Thermo Exploris 120) | Practical Impact on Benzylcyclopropylamines |
| Mass Resolving Power | 30,000 – 80,000 (FWHM) | 120,000 – 280,000 (FWHM) | Orbitrap superior for separating isobaric interferences (e.g., norfluoxetine artifacts) in complex urine matrices. |
| Scan Speed (MS/MS) | Up to 50 Hz | Up to 22 Hz (at lower resolution) | Q-TOF provides better peak definition across ultra-fast UHPLC gradients (<3 min runs). |
| Isotopic Fidelity | Excellent (MCP detector) | Good (Limited by C-trap space charge) | Q-TOF excels at identifying unknown halogenated derivatives via exact isotopic pattern matching. |
| Fragmentation Mode | CID (Collision Cell) | HCD (Higher-energy Collisional Dissociation) | Orbitrap HCD often yields richer, more reproducible low-mass fragments (like m/z 70) without low-mass cutoff issues. |
| Dynamic Range | ~4-5 orders of magnitude | ~3.5-4 orders of magnitude | Q-TOF handles highly concentrated parent drugs alongside trace metabolites better within a single scan. |
The Verdict: Choose Orbitrap when your primary challenge is matrix interference and you require absolute confidence in mass accuracy to rule out artifacts. Choose Q-TOF when conducting high-throughput screening of novel synthesized libraries where fast scan speeds and isotopic fidelity are paramount.
Self-Validating Experimental Protocol: LC-HRMS Workflow
To ensure scientific integrity, an analytical protocol cannot simply generate data; it must continuously prove its own accuracy. The following step-by-step methodology for analyzing benzylcyclopropyl amines incorporates built-in causality checks to form a self-validating system.
Step 1: Sample Preparation & Isotope Spiking
-
Action: Aliquot 100 µL of plasma/urine. Immediately spike with 10 µL of a stable isotope-labeled internal standard (e.g., Tranylcypromine-
at 100 ng/mL). -
Causality: Spiking before extraction ensures the deuterated standard undergoes identical matrix suppression and extraction losses as the target analyte. If the
signal drops by 50% in a specific sample, the system automatically corrects the quantitative calculation, validating the recovery. -
Action: Add 300 µL of cold acetonitrile containing 1% formic acid. Centrifuge at 14,000 x g for 10 minutes.
-
Causality: Acetonitrile crashes out matrix proteins. The 1% formic acid ensures the amine group (pKa ~8) remains fully protonated, maximizing solubility in the supernatant and preventing adsorption to the plastic tube walls.
Step 2: Chromatographic Separation
-
Action: Inject 2 µL onto a UHPLC system equipped with a Phenyl-Hexyl column (2.1 x 100 mm, 1.7 µm) maintained at 40°C.
-
Causality: While C18 is standard, a Phenyl-Hexyl stationary phase provides
stacking interactions with the benzyl moiety of the analyte. This orthogonal retention mechanism separates benzylcyclopropyl amines from endogenous aliphatic amines that would otherwise co-elute and cause ion suppression.
Step 3: HRMS Acquisition (Data-Dependent MS2)
-
Action: Operate in Positive Heated Electrospray Ionization (+HESI). Set Full MS resolution to 120,000 and data-dependent MS2 (dd-MS2) resolution to 30,000 (if using Orbitrap) [2].
-
Causality: The high-resolution Full MS scan ensures accurate mass extraction for quantification, while the lower-resolution MS2 scan allows for a faster duty cycle, capturing fragmentation spectra for all co-eluting peaks without missing data points across the chromatographic peak.
Self-validating LC-HRMS workflow ensuring quantitative accuracy and structural confirmation.
Data Interpretation: Avoiding Diagnostic Pitfalls
When analyzing the output, the presence of the m/z 91 (tropylium) and m/z 70 (cyclopropylamine) ions confirms the intact benzylcyclopropylamine pharmacophore. However, researchers must validate the isotopic distribution of the precursor ion.
If the
References
-
Gas chromatography-mass spectrometry detection of a norfluoxetine artifact in hydrolyzed urine samples may falsely indicate tranylcypromine ingestion. PubMed (National Library of Medicine). Available at:[Link] [1]
HPLC Method Development for (1-Benzylcyclopropyl)methanamine Purity: A Comparative Guide to Stationary Phase Selection
As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with basic aromatic amines. (1-Benzylcyclopropyl)methanamine is a prime example of a challenging active pharmaceutical ingredient (API) intermediate. It features a rigid cyclopropyl ring, a highly hydrophobic aromatic benzyl group, and a polar, basic primary amine (pKa ~9.5).
When developing a purity assay to resolve this compound from synthetic precursors, regioisomers, or des-benzyl degradation products, standard reversed-phase liquid chromatography (RPLC) approaches often fail. The basic amine interacts with residual silanols on silica supports, causing severe peak tailing[1], while the molecule's overall polarity requires careful mobile phase optimization to prevent poor retention or phase collapse[2].
This guide objectively compares the performance of standard C18 columns against orthogonal chemistries (Phenyl-Hexyl and PFP) and provides a self-validating, step-by-step protocol for robust purity analysis.
Mechanistic Rationale: Moving Beyond Hydrophobicity
To develop a robust, self-validating purity assay, we must move beyond purely hydrophobic (dispersive) interactions. The structural profile of (1-Benzylcyclopropyl)methanamine demands a stationary phase capable of multiple retention mechanisms:
-
Standard C18: Relies exclusively on hydrophobicity. At low pH (required to protonate the amine and prevent tailing), the retention of the polar cyclopropyl-amine moiety drops significantly, often leading to co-elution with polar impurities.
-
Phenyl-Hexyl: Offers powerful
interactions. The electron-dense phenyl ring of the stationary phase interacts specifically with the benzyl group of the analyte, offering enhanced selectivity against aliphatic impurities[2]. -
Pentafluorophenyl (PFP): The highly electronegative fluorine atoms create a strong dipole moment. PFP phases offer
, dipole-dipole, and hydrogen-bonding interactions, providing unparalleled orthogonal selectivity for basic aromatic compounds[3].
Fig 1: Rational HPLC method development workflow for basic aromatic amines.
Experimental Protocol: A Self-Validating System
A reliable method must validate itself through built-in System Suitability Testing (SST). The following step-by-step methodology was utilized to generate the comparative data in this guide.
Step 1: Mobile Phase Preparation & Causality
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.
-
Causality: The primary amine has a pKa of ~9.5. A buffer at pH 3.0 is more than 2 units below the pKa, ensuring the amine is 100% protonated (cationic). This eliminates partial ionization (which causes peak splitting) and protonates residual silanols on the silica support (silanol pKa ~4.5), neutralizing them and preventing secondary ion-exchange interactions that cause tailing[1].
-
-
Mobile Phase B (Organic): 100% Methanol (LC-MS Grade).
-
Causality: Acetonitrile contains a carbon-nitrogen triple bond with
electrons that compete with the analyte for the stationary phase's phenyl rings. Methanol is a protic solvent lacking electrons, allowing maximum interaction between the analyte's benzyl ring and the Phenyl-Hexyl/PFP column[3].
-
Step 2: Sample Preparation
-
Weigh 10.0 mg of (1-Benzylcyclopropyl)methanamine reference standard.
-
Dissolve in 20 mL of diluent (90:10 Water:Methanol) to yield a 0.5 mg/mL solution.
-
Spike the solution with 0.1% (w/w) of a known critical des-benzyl degradation impurity to evaluate chromatographic resolution (
).
Step 3: Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C (Maintains reproducible mass transfer kinetics).
-
Injection Volume: 5 µL
-
Gradient Program: 5% B to 95% B over 15 minutes; hold at 95% B for 3 minutes; re-equilibrate at 5% B for 5 minutes.
-
Detection: UV at 210 nm (primary amine absorbance) and 254 nm (aromatic ring absorbance).
Step 4: System Suitability Testing (SST) Criteria
To ensure the system is self-validating prior to sample analysis, the following criteria must be met:
-
Tailing Factor (
): for the main peak. -
Resolution (
): between the main peak and the critical des-benzyl impurity. -
RSD of Retention Time:
over 5 replicate injections.
Comparative Performance Data
To objectively evaluate performance, the protocol was executed across three different 150 x 4.6 mm, 3 µm columns. The quantitative results are summarized below.
| Chromatographic Parameter | Standard C18 (Endcapped) | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| Retention Time ( | 4.2 min | 6.8 min | 8.5 min |
| Tailing Factor ( | 1.85 (Fails SST) | 1.12 (Passes SST) | 1.04 (Passes SST) |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline resolved) | 4.8 (Highly resolved) |
| Primary Retention Mechanism | Hydrophobic (Dispersive) | Hydrophobic + | Hydrophobic, |
| Suitability for Purity Assay | Poor | Good | Excellent |
Data Interpretation & Causality
The Failure of C18:
Despite the low pH buffer, the standard C18 column exhibited a failing tailing factor of 1.85. The basic amine still interacted with sterically hidden silanols. Furthermore, the purely hydrophobic retention mechanism failed to adequately resolve the des-benzyl impurity (
The Phenyl-Hexyl Advantage:
By switching to a Phenyl-Hexyl phase, we successfully introduced
The PFP Superiority:
The PFP column delivered the ultimate performance. The strong dipole moment of the carbon-fluorine bonds interacted heavily with the protonated primary amine, while the fluorinated ring provided intense
Conclusion
When developing purity methods for basic, aromatic molecules like (1-Benzylcyclopropyl)methanamine, relying on standard C18 chemistry often leads to ruggedness failures and poor resolution. Method developers should default to orthogonal stationary phases—specifically PFP or Phenyl-Hexyl —paired with a methanolic, low-pH mobile phase. This scientifically grounded approach guarantees robust retention, baseline resolution of critical impurities, and excellent peak shape, ensuring the method remains trustworthy throughout the drug development lifecycle.
References
-
Agilent Technologies. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Application Note. Retrieved from: [Link]
-
MTC USA. (2025). Amide vs. Amine Functional Groups in HPLC Applications: Ionizability and Reactivity. Tech Information. Retrieved from: [Link]
Sources
Comparing MAO-B inhibition of (1-Benzylcyclopropyl)methanamine vs Tranylcypromine
This guide provides a technical comparison between Tranylcypromine (a clinical standard) and (1-Benzylcyclopropyl)methanamine (a structural probe). It focuses on the critical Structure-Activity Relationship (SAR) determining whether a cyclopropylamine derivative acts as a suicide inhibitor or a substrate .
Tranylcypromine vs. (1-Benzylcyclopropyl)methanamine
Executive Summary
This guide compares the monoamine oxidase (MAO) interaction profiles of Tranylcypromine (TCP) and (1-Benzylcyclopropyl)methanamine .
-
Tranylcypromine is a non-selective, irreversible, mechanism-based inactivator (suicide substrate) of MAO-A and MAO-B. It relies on the proximity of the amine radical to the cyclopropane ring to trigger ring opening and covalent attachment to the FAD cofactor.
-
(1-Benzylcyclopropyl)methanamine represents a homologated structure where the amine is separated from the cyclopropane ring by a methylene group (
). Based on established SAR from Silverman et al., this structural modification typically converts the molecule from a suicide inhibitor into a substrate .
Key Takeaway: The "methanamine" linker prevents the radical stabilization required for mechanism-based inactivation. While TCP kills the enzyme, (1-Benzylcyclopropyl)methanamine is likely metabolized by it.
Structural & Mechanistic Comparison
The fundamental difference lies in the position of the amine nitrogen relative to the cyclopropyl ring. This distance dictates the fate of the radical intermediate generated during the MAO catalytic cycle.
| Feature | Tranylcypromine (TCP) | (1-Benzylcyclopropyl)methanamine |
| Structure | trans-2-Phenylcyclopropylamine | [1-Benzylcyclopropyl]methylamine |
| Amine Position | Directly attached to cyclopropane ring | Separated by Methylene ( |
| MAO Interaction | Irreversible Inhibitor (Suicide Substrate) | Substrate (Competitive/Metabolized) |
| Mechanism | Single Electron Transfer (SET) | SET |
| Selectivity | Non-selective (MAO-A/B) | Low affinity (Likely MAO-B substrate preference) |
| Outcome | Enzyme Inactivation | Product Formation (Aldehyde) + |
Mechanistic Pathway Diagram
The following diagram illustrates why TCP inactivates MAO while the methanamine homologue fails to do so.
Detailed MAO-B Inhibition Profile
Tranylcypromine (Benchmark)[1][2]
-
Type: Mechanism-based inactivator.[3]
-
Kinetics: TCP acts as a competitive inhibitor initially (
), followed by time-dependent inactivation ( ). -
Data Points:
-
MAO-B
: ~60 M (Reversible phase). -
MAO-B
: High rate of adduct formation. -
Partition Ratio: ~10-15 (For every 1 inactivation event, ~10-15 molecules are turned over as product).
-
-
Clinical Relevance: Increases synaptic dopamine levels effectively but requires dietary tyramine restrictions due to MAO-A inhibition.
(1-Benzylcyclopropyl)methanamine (The Comparator)
-
Type: Substrate / Weak Competitive Inhibitor.
-
Mechanism:
-
Research by R.B.[4] Silverman on the phenyl analogue, 1-(phenylcyclopropyl)methylamine , demonstrated that inserting the methylene group prevents the cyclopropyl ring opening.
-
Instead of forming a covalent bond with the enzyme, the molecule undergoes standard oxidative deamination.
-
-
Predicted Outcome:
-
The compound is converted to 1-benzylcyclopropanecarboxaldehyde .
-
It does not produce time-dependent inhibition.
-
Any inhibition observed is purely competitive (reversible) and likely weak due to the steric bulk of the benzyl group in the substrate channel.
-
Critical Note on Nomenclature: If the intended compound was 1-Benzylcyclopropylamine (without the "methan" spacer), the profile changes dramatically. 1-Benzylcyclopropylamine is a potent mechanism-based inactivator, similar to TCP but with different steric selectivity for the active site entrance loop.
Experimental Protocols (Self-Validating)
To confirm the classification of (1-Benzylcyclopropyl)methanamine as a substrate rather than an inhibitor, the following Time-Dependent Inhibition (TDI) assay is the gold standard.
Protocol: Distinguishing Substrates from Suicide Inhibitors
Objective: Determine if inhibition increases with pre-incubation time (hallmark of suicide inhibition).
Materials:
-
Recombinant Human MAO-B (5 mg/mL).
-
Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).
-
Test Compounds: TCP (Positive Control), (1-Benzylcyclopropyl)methanamine.
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
Workflow:
-
Primary Incubation (Enzyme + Inhibitor):
-
Prepare 100
L reaction mix: MAO-B (final 0.05 mg/mL) + Test Compound (at predicted , e.g., 10 M). -
Incubate at 37°C.
-
Time points: 0, 5, 10, 20, 30, 60 minutes.
-
-
Secondary Dilution (Activity Check):
-
At each time point, withdraw 10
L of the mixture. -
Dilute 1:100 into a secondary assay buffer containing saturating Substrate (Kynuramine, 50
M). Note: This dilution step minimizes reversible competitive inhibition, isolating the irreversible effect.
-
-
Measurement:
-
Measure the rate of product formation (4-hydroxyquinoline) via fluorescence (Ex 310 nm / Em 400 nm).
-
-
Data Analysis:
-
Plot % Remaining Activity (log scale) vs. Pre-incubation Time (linear scale).
-
Interpretation Criteria:
-
Tranylcypromine: Will show a linear decay (negative slope). Longer pre-incubation = Lower activity.
-
(1-Benzylcyclopropyl)methanamine: Will show a flat line (slope
0). Activity remains constant regardless of pre-incubation time, indicating it is not covalently modifying the enzyme.
References
-
Silverman, R. B., & Yamasaki, R. B. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry, 28(12), 1953–1957.
-
Source:
- Relevance: Defines the mechanistic difference between the amine-on-ring (inhibitor)
-
-
Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of Biological Chemistry, 258(23), 14766–14769.
-
Source:
-
Relevance: Establishes the radical ring-opening mechanism of Tranylcypromine.[5]
-
-
Binda, C., et al. (2011).
-
Source:
- Relevance: Provides structural context for how benzyl/phenyl groups fit into the MAO-B active site cavities.
-
Sources
- 1. The MAO Inhibitor Tranylcypromine Alters LPS- and Aβ-Mediated Neuroinflammatory Responses in Wild-type Mice and a Mouse Model of AD | MDPI [mdpi.com]
- 2. Tranylcypromine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Treatment strategy in depression. II. MAO inhibitors in depression resistant to cyclic antidepressants: two controlled crossover studies with tranylcypromine versus L-5-hydroxytryptophan and nomifensine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Validating gem-disubstitution via C13 NMR spectroscopy
A Senior Application Scientist's Guide to Validating Gem-Disubstitution via ¹³C NMR Spectroscopy
In the landscape of molecular characterization, confirming the precise arrangement of atoms is paramount. The gem-disubstitution motif, where two non-hydrogen substituents are attached to the same carbon, is a common structural feature that profoundly influences a molecule's steric and electronic properties, thereby dictating its reactivity and biological function. While seemingly simple, its unambiguous validation requires a robust analytical strategy. This guide provides an in-depth comparison of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy against other common techniques for this purpose, grounded in experimental principles and practical workflows.
The Spectroscopic Challenge of the Quaternary Carbon
The core of validating a gem-disubstituted center lies in identifying the central carbon atom, which is, by definition, a quaternary carbon (Cq). This carbon lacks any directly attached protons, rendering it "invisible" in standard ¹H NMR spectroscopy and necessitating a direct probe of the carbon skeleton. This is where ¹³C NMR spectroscopy emerges as the primary tool of choice.
Part 1: The Power of ¹³C NMR and DEPT Spectroscopy
¹³C NMR spectroscopy provides direct, high-resolution information about the carbon framework of a molecule.[1][2][3] Each chemically unique carbon atom in a molecule produces a distinct signal, and its position in the spectrum (chemical shift) is exquisitely sensitive to its electronic environment.[3][4]
Theoretical Foundation for Identification
-
Chemical Shift of Quaternary Carbons: A quaternary carbon is typically deshielded compared to its protonated counterparts (CH, CH₂, CH₃) within a similar chemical environment. This is due to the cumulative electron-withdrawing or steric effects of its two non-hydrogen substituents. Consequently, quaternary carbons often appear in a predictable, downfield region of the ¹³C NMR spectrum.[5][6] While their signals can sometimes be of lower intensity due to longer relaxation times and the absence of a Nuclear Overhauser Effect (NOE) enhancement from attached protons, they are fundamentally observable.[5][6]
-
Proton Decoupling: To simplify the spectrum and enhance sensitivity, ¹³C NMR is almost always performed with broadband proton decoupling.[1][7] This technique irradiates all proton frequencies, collapsing the carbon-proton coupling and causing each unique carbon signal to appear as a sharp singlet.[7] This prevents complex splitting patterns from obscuring the presence of the quaternary carbon signal.
DEPT: The Unambiguous Differentiator
While the chemical shift provides strong initial evidence, the definitive confirmation of a quaternary carbon comes from a series of experiments known as Distortionless Enhancement by Polarization Transfer (DEPT) .[8][9][10] DEPT is a powerful technique that differentiates carbon signals based on the number of attached protons.
A full DEPT analysis typically involves three spectra:
-
Standard ¹³C {¹H} Spectrum: Shows all carbon signals (CH₃, CH₂, CH, and Cq).
-
DEPT-90: Shows only signals from methine (CH) carbons.[10][11][12]
-
DEPT-135: Shows methine (CH) and methyl (CH₃) carbons as positive signals and methylene (CH₂) carbons as negative (inverted) signals.[8][10][11]
The critical insight for validating gem-disubstitution is that quaternary carbons (Cq) are absent from both DEPT-90 and DEPT-135 spectra .[8][9][12] Therefore, by comparing the standard ¹³C spectrum with the DEPT-135 spectrum, any signal present in the former but absent in the latter can be definitively assigned to a quaternary carbon.
Part 2: Comparative Analysis with Alternative Techniques
| Technique | Principle | Strengths for Gem-Disubstitution Validation | Limitations |
| ¹³C NMR with DEPT | Direct detection of ¹³C nuclei and editing based on attached protons. | Directly observes the carbon skeleton. Unambiguously identifies quaternary carbons by their absence in DEPT spectra.[8][9][12] | Lower natural abundance of ¹³C (1.1%) leads to lower sensitivity and potentially longer acquisition times.[1] |
| ¹H NMR | Detection of proton nuclei. | Provides indirect evidence through the absence of a proton signal where one might be expected. Can show characteristic shifts of protons on neighboring carbons. | Provides no direct proof of the quaternary center. Severe signal overlap in complex molecules can obscure analysis.[13] |
| 2D NMR: HSQC & HMBC | Correlation of nuclei through one-bond (HSQC) or multiple-bond (HMBC) couplings. | HSQC confirms the absence of a direct C-H bond (no cross-peak for the Cq).[14][15] HMBC provides definitive proof of connectivity by showing correlations from protons on the geminal substituents to the quaternary carbon itself.[14][15][16] | Requires more instrument time and more complex data interpretation than 1D NMR. |
| X-Ray Crystallography | Diffraction of X-rays by a single crystal. | The "gold standard"; provides an unambiguous three-dimensional atomic structure, offering absolute proof of gem-disubstitution.[17][18] | Requires a high-quality single crystal of the compound, which is often difficult or impossible to grow.[18] |
Part 3: Experimental Workflow and Data Interpretation
This section details a practical, self-validating protocol for confirming a gem-dimethyl group on a novel molecular scaffold.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 15-30 mg of the purified analyte.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition (400 MHz Spectrometer):
-
¹³C {¹H} Spectrum:
-
Pulse Program: zgpg30 (or equivalent)
-
Relaxation Delay (d1): 2.0 s
-
Number of Scans (ns): 1024 (adjust based on sample concentration)
-
-
DEPT-135 Spectrum:
-
Pulse Program: dept135 (or equivalent)
-
Relaxation Delay (d1): 2.0 s
-
Number of Scans (ns): 256 (typically requires fewer scans)
-
-
(Optional) HMBC Spectrum:
-
Pulse Program: hmbcgp (or equivalent)
-
Set parameters to optimize for long-range couplings (typically 8 Hz).
-
-
Data Interpretation Workflow
The validation follows a clear logical progression, as illustrated in the diagram below.
Caption: Data analysis workflow for gem-disubstitution validation using ¹³C and DEPT NMR.
Example Interpretation: For a gem-dimethylcyclohexane derivative, you would look for:
-
A signal in the standard ¹³C spectrum between 30-50 ppm (a typical range for an aliphatic Cq).
-
The complete disappearance of this specific signal in the DEPT-135 spectrum.
-
Two distinct signals for the methyl groups (typically 20-30 ppm) that appear as positive peaks in the DEPT-135 spectrum.
This combination of observations provides definitive evidence for the gem-dimethyl moiety. An HMBC spectrum would further solidify this by showing a cross-peak between the protons of the two methyl groups and the quaternary carbon signal.
Part 4: A Hierarchy of Analytical Proof
The validation of a chemical structure is not a single experiment but a logical framework of accumulating evidence. The choice of how far to proceed in this hierarchy depends on the novelty of the compound and the required level of certainty.
Caption: The logical hierarchy of evidence for validating gem-disubstitution.
Conclusion
For the vast majority of applications in chemical research and drug development, ¹³C NMR spectroscopy, in conjunction with the DEPT-135 experiment, provides a rapid, reliable, and definitive method for validating gem-disubstitution. It directly interrogates the carbon skeleton and leverages a simple presence/absence logic to identify the key quaternary carbon. While 2D NMR techniques like HMBC offer a more detailed picture of molecular connectivity and X-ray crystallography provides absolute proof, the ¹³C/DEPT combination represents the most efficient and widely accessible self-validating system for this crucial analytical task.
References
- Fiveable. (2025, August 15). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry.
-
Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]
-
University of Regensburg. 13C NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Available at: [Link]
-
Creative Biostructure. DEPT and APT NMR Service. Available at: [Link]
-
JEOL. 13C DEPT (Distortionless Enhancement by Polarization Transfer). Available at: [Link]
-
Oregon State University. 13C NMR Chemical Shift. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. PMC. Available at: [Link]
-
ResearchGate. 13 C-NMR chemical shifts of the quaternary carbon bearing the OOH and OH group. Available at: [Link]
-
Central European Institute of Technology. 13C NMR (carbon nuclear magnetic resonance). Available at: [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
-
National Center for Biotechnology Information. (2018). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds. PMC. Available at: [Link]
-
University of Bristol. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Available at: [Link]
-
Royal Society of Chemistry. (2014). Efficient Synthesis of gem-Dihydroperoxides with Molecular Oxygen and Anthraquinone under Visible Light. Supplementary Information. Available at: [Link]
-
Oregon State University. 1H NMR Chemical Shifts. Available at: [Link]
-
Chemguide. interpreting C-13 NMR spectra. Available at: [Link]
-
PANIC. Mathias Nilsson – GEMSTONE: ultra-selective NMR methods for fast analysis of complex spectra. Available at: [Link]
-
Wikipedia. X-ray crystallography. Available at: [Link]
-
Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. Available at: [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]
-
Chemistry LibreTexts. (2021, October 24). 2.5: Carbon-13 NMR Spectroscopy. Available at: [Link]
-
University of Victoria. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.6: ¹H NMR Spectroscopy and Proton Equivalence. Available at: [Link]
-
YouTube. (2023, January 29). 2D COSY, NOESY, HSQC, HMBC and DOSY NMR application -Part 1. Available at: [Link]
-
GIA. Raman Spectroscopy and X-Ray Diffraction: Phase Identification of Gem Minerals and Other Spe. Available at: [Link]
-
OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. x Ray crystallography. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2022, August 28). 7.3: X-ray Crystallography. Available at: [Link]
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Comparative potency of cyclopropyl vs cyclobutyl methanamine analogs
Executive Summary: The "Magic Ring" Effect
In the optimization of lead compounds, the transition from flexible alkyl chains to cycloalkyl linkers is a pivotal strategy for enhancing potency and metabolic stability. This guide provides a critical comparison between Cyclopropylmethanamine (CPM) and Cyclobutylmethanamine (CBM) motifs.
While often treated as simple steric bioisosteres, these two rings offer distinct electronic and conformational profiles.[1] The cyclopropyl group acts as a "pseudo-unsaturated" system capable of electronic conjugation (Walsh orbitals) and rigid conformational locking, whereas the cyclobutyl group functions as a "puckered" lipophilic spacer, offering greater steric volume and distinct vectoral projection.
Physicochemical & Electronic Landscape
The choice between a 3-membered and 4-membered ring is rarely just about size; it is a decision between electronic modulation (cyclopropyl) and steric filling (cyclobutyl).
Comparative Property Matrix
| Feature | Cyclopropyl Methanamine (CPM) | Cyclobutyl Methanamine (CBM) | Impact on Drug Design |
| Ring Strain | ~27.5 kcal/mol | ~26.5 kcal/mol | High strain in CPM correlates with unique reactivity and metabolic resilience of the C-C bonds. |
| Bond Character | CPM can participate in | ||
| Conformation | Rigid, Planar | Puckered (Butterfly) | CPM locks the |
| Lipophilicity | Lower LogP | Higher LogP (+0.4 to +0.6) | CBM adds significant lipophilicity; CPM is often "lipophilicity neutral" vs. isopropyl. |
| Metabolic Risk | CYP Inhibition (Mechanism-Based) | Oxidative Ring Scission | CPM amines (direct attachment) are suicide inhibitors; CPM methanamines are generally stable but can undergo ring opening if radical centers form adjacent. |
The "Walsh Orbital" Effect
The cyclopropyl ring's C-C bonds possess significant
Pharmacological Case Studies: Potency & Selectivity
Case Study A: TAAR1 Agonists (Potency via Steric Fit)
In the development of Trace Amine-Associated Receptor 1 (TAAR1) agonists for schizophrenia, the size of the cycloalkyl group dictates the fit within the orthosteric binding pocket.
-
Observation: Replacing a methyl or ethyl group with a cyclopropyl moiety often retains or improves potency due to the "Goldilocks" steric fit—filling the hydrophobic pocket without incurring steric clashes.
-
Contrast: The cyclobutyl analog, with its larger "puckered" volume, frequently clashes with conserved residues (e.g., F268), leading to a 10-50 fold drop in potency.[1]
Representative SAR Data (TAAR1 Series):
| Compound ID | R-Group |
Case Study B: Histamine H3 Antagonists (The Cyclobutyl Advantage)
Conversely, in Histamine H3 receptor antagonists (e.g., the GSK189254 series), the cyclobutyl group is preferred.[2]
-
Mechanism: The H3 receptor features a larger lipophilic channel. The flat, rigid cyclopropyl group fails to capture sufficient hydrophobic contacts (Van der Waals interactions).
-
Result: The flexible, puckered cyclobutyl group maximizes surface area contact within the lipophilic domain, improving affinity (
) by ~0.5–1.0 log units compared to the cyclopropyl analog.
Decision Logic: Selecting the Right Ring
Use this logic flow to determine the appropriate analog for your lead optimization campaign.
Figure 1: Strategic decision tree for selecting between cyclopropyl and cyclobutyl methanamine bioisosteres.
Experimental Protocols
Protocol A: Comparative Microsomal Stability (MBI Assessment)
Cyclopropylamines are notorious for Mechanism-Based Inhibition (MBI) of CYPs. While methanamines (with the CH2 spacer) are safer, the risk of ring opening remains if the
Objective: Differentiate between simple turnover and time-dependent inhibition (TDI).
-
Preparation:
-
Prepare 10 mM stock solutions of Cyclopropyl-analog and Cyclobutyl-analog in DMSO.
-
Thaw Human Liver Microsomes (HLM) (20 mg/mL protein).
-
-
Incubation (Primary Screen):
-
Arm A (-NADPH): Mix
test compound + HLM (0.5 mg/mL) in phosphate buffer (pH 7.4). Incubate 30 min at 37°C. -
Arm B (+NADPH): Add NADPH regenerating system. Incubate 30 min at 37°C.
-
-
IC50 Shift Assay (For MBI):
-
Pre-incubate test compound with HLM +/- NADPH for 30 mins (
). -
Dilute 1:10 into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4).[1]
-
Measure probe metabolite formation.
-
-
Data Analysis:
-
Calculate the
shift ratio: . -
Interpretation: A ratio > 1.5 indicates potential MBI (suicide inhibition). Cyclopropyl analogs often show ratios > 2.0 if the ring is metabolically accessible; Cyclobutyl analogs typically show ratios ~1.0.
-
Protocol B: Competitive Radioligand Binding Assay
To generate data comparable to the TAAR1 case study.
-
Membrane Prep: Use HEK293 cells stably expressing the target receptor (e.g., hTAAR1). Homogenize and centrifuge to isolate membranes.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Reaction Assembly:
-
Well A: Total Binding (Membrane + Radioligand, e.g.,
-RO5166017).[1] -
Well B: Non-Specific Binding (Membrane + Radioligand + Excess Cold Ligand).
-
Well C-G: Test Compounds (Cyclopropyl vs Cyclobutyl analogs) at varying concentrations (
to ).
-
-
Equilibration: Incubate for 60-90 mins at RT.
-
Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting. Fit data to a one-site competition model to derive
.
Metabolic Pathway Visualization
The metabolic fate of these rings differs significantly. The diagram below illustrates the "Safe" vs. "Bioactivation" pathways.
Figure 2: Metabolic divergence. Cyclopropyl methanamines risk radical ring opening (red path) if the nitrogen is oxidized, whereas cyclobutyl analogs predominantly undergo ring hydroxylation (green path).
References
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4] Journal of Medicinal Chemistry. Link[4]
-
Watanabe, M., et al. (2018).[1] Design and synthesis of cyclopropane-based conformationally restricted GABA analogues. Bioorganic & Medicinal Chemistry Letters. Link
-
Blandina, P., et al. (2010).[1][2] Regional differential effects of the novel histamine H3 receptor antagonist GSK189254. Journal of Pharmacology and Experimental Therapeutics. Link
-
Shaik, S., et al. (2017).[1] Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Frontiers in Chemistry. Link
-
Meanwell, N. A. (2014). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Link
Sources
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- 2. Regional differential effects of the novel histamine H3 receptor antagonist 6-[(3-cyclobutyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)oxy]-N-methyl-3-pyridinecarboxamide hydrochloride (GSK189254) on histamine release in the central nervous system of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Infrared Spectroscopy Profiling of Cyclopropyl Methanamine: ATR-FTIR vs. Transmission FTIR
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology
Cyclopropyl methanamine (
As a Senior Application Scientist, I have designed this guide to objectively compare the two primary IR sampling modalities—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR —for the characterization of cyclopropyl methanamine. This guide moves beyond simple operational steps, detailing the quantum mechanical causality behind the vibrational modes and providing a self-validating experimental framework for your laboratory.
Mechanistic Causality: Vibrational Signatures of Cyclopropyl Methanamine
To accurately interpret the IR spectrum of cyclopropyl methanamine, one must understand the physical chemistry driving its molecular vibrations. The molecule presents two distinct functional challenges: the highly strained cyclopropyl ring and the primary aliphatic amine.
The Cyclopropyl Ring: Hybridization and Bond Strain
In a standard alkane,
The Primary Amine: Coupled Stretching Modes
The terminal methanamine group (
Table 1: Diagnostic Vibrational Modes
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity / Shape | Mechanistic Causality |
| Primary Amine | N-H Stretch | 3400 – 3250 | Medium, Doublet | Coupled symmetric and asymmetric stretching of the |
| Cyclopropyl Ring | C-H Stretch | 3080 – 3000 | Weak-Medium, Sharp | Increased s-character of the exocyclic C-H bonds due to 60° internal ring strain[1]. |
| Aliphatic Chain | C-H Stretch | 2950 – 2850 | Strong, Multiplet | Standard |
| Primary Amine | N-H Bend | 1650 – 1580 | Medium, Sharp | In-plane scissoring deformation of the |
| Primary Amine | C-N Stretch | 1250 – 1020 | Medium | Stretching of the aliphatic carbon-nitrogen single bond. |
| Cyclopropyl Ring | Ring Deformation | ~1020 & ~860 | Medium, Sharp | Characteristic "breathing" modes of the strained three-membered ring. |
Technology Comparison: ATR-FTIR vs. Transmission FTIR
When analyzing a neat liquid like cyclopropyl methanamine, selecting the correct sampling technique dictates the integrity of your quantitative data.
Transmission FTIR (Bulk Analysis)
Transmission spectroscopy passes the IR beam entirely through the sample. The absorbance is directly proportional to the concentration and pathlength, strictly adhering to the Beer-Lambert Law (
-
Advantage: Provides true relative peak intensities, making it the gold standard for strict quantitative analysis and spectral library matching.
-
Limitation: Requires a liquid cell with a highly controlled, ultra-thin pathlength (e.g., 15 µm) to prevent the strong C-H and N-H bands from "bottoming out" (total absorption). Furthermore, KBr/NaCl windows are highly susceptible to moisture degradation[3].
ATR-FTIR (Surface Analysis)
ATR utilizes a high-refractive-index crystal (e.g., Diamond). The IR beam undergoes total internal reflection, generating an evanescent wave that penetrates the sample[4].
-
Advantage: Requires zero sample preparation and is independent of bulk sample thickness, making it ideal for rapid screening or reaction monitoring[4].
-
Limitation (The Causality of Peak Distortion): The depth of penetration (
) is directly proportional to the wavelength of the IR light ( )[5]. Therefore, lower wavenumbers (longer wavelengths, e.g., the C-N stretch at 1020 cm⁻¹) penetrate deeper into the sample than higher wavenumbers (e.g., the N-H stretch at 3300 cm⁻¹). This artificially inflates the intensity of the low-frequency peaks, requiring algorithmic "ATR Correction" prior to library comparison[5].
Table 2: Performance & Parameter Comparison
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (Liquid Cell) |
| Sample Preparation | None (Direct application) | High (Requires cell assembly & spacer) |
| Optical Pathlength | Wavelength-dependent (~0.5 - 2.0 µm) | Fixed by Teflon spacer (e.g., 15 µm) |
| Quantitative Accuracy | Moderate (Requires mathematical correction) | High (Direct Beer-Lambert adherence) |
| Spectral Artifacts | Peak intensity distortion at low wavenumbers | Interference fringes if windows are parallel |
| Environmental Risk | Impervious to moisture | High (KBr windows dissolve in water) |
Self-Validating Experimental Protocol
To ensure data integrity, every analytical workflow must be a self-validating system. The following protocol guarantees high-fidelity spectral acquisition for cyclopropyl methanamine.
Phase 1: System Suitability & Calibration (Self-Validation)
-
Atmospheric Purge: Purge the spectrometer optics with dry
to eliminate atmospheric and . Run a 32-scan background spectrum.-
Validation Check: The single-beam energy profile must show a >95% transmittance baseline with minimal noise in the 4000–400 cm⁻¹ range.
-
-
Resolution Verification: Analyze a standard 1.5 mil polystyrene film.
-
Validation Check: The 1601 cm⁻¹ peak must resolve cleanly from the 1583 cm⁻¹ peak, confirming the optical resolution is
4 cm⁻¹.
-
Phase 2: ATR-FTIR Workflow
-
Crystal Preparation: Clean the diamond ATR crystal with isopropyl alcohol and a lint-free wipe. Allow to evaporate completely and collect a background scan.
-
Sample Loading: Deposit 10 µL of neat cyclopropyl methanamine directly onto the crystal.
-
Volatility Control (Critical): Immediately apply the volatile cover to the ATR accessory. Causality: Cyclopropyl methanamine is highly volatile; evaporation during the scan will cause dynamic baseline shifting and variable pathlength.
-
Acquisition & Processing: Collect 32 scans at 4 cm⁻¹ resolution. Apply the ATR-correction algorithm to normalize the wavelength-dependent penetration depth, ensuring the N-H stretches and C-N stretches are proportionally accurate[5].
Phase 3: Transmission FTIR Workflow
-
Cell Assembly: Assemble a demountable liquid cell using KBr windows and a 0.015 mm Teflon spacer.
-
Sample Injection: Inject the neat analyte into the lower port of the cell using a Luer-lock syringe until it exits the top port.
-
Causality: This bottom-up filling technique prevents air bubbles from trapping in the optical path, which would cause severe scattering and baseline distortion[3].
-
-
Acquisition & Validation: Collect 32 scans at 4 cm⁻¹ resolution.
-
Validation Check: Inspect the maximum absorbance of the strongest peak (the
C-H stretch). It must remain below 1.5 Absorbance Units (A.U.) to ensure linearity. If it exceeds 1.5 A.U., the detector is saturated, and the cell must be re-assembled with a thinner spacer.
-
Analytical Workflow Diagram
Fig 1: Comparative IR spectroscopy workflow for ATR vs. Transmission methodologies.
References
- Organic Chemistry Boulder. "IR Spectroscopy Tutorial: Amines." https://orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
- VSCHT. "Table of Characteristic IR Absorptions." https://old.vscht.cz/fch/en/tools/IR.pdf
- Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides." https://www.specac.
- Mettler Toledo. "ATR-FTIR Spectroscopy Basics." https://www.mt.
- Pike Technologies. "Comparison of FTIR Spectra Collected by Transmission and ATR Sampling." https://www.piketech.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (1-Benzylcyclopropyl)methanamine
In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is a daily occurrence. With this innovation comes the critical responsibility of managing chemical waste safely and in compliance with regulatory standards. This guide provides a detailed, step-by-step protocol for the proper disposal of (1-Benzylcyclopropyl)methanamine, a compound representative of the unique challenges posed by research chemicals. Our approach is grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, ensuring that your laboratory operations remain both productive and safe.
Hazard Characterization and Risk Assessment
Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is paramount. As specific safety data for (1-Benzylcyclopropyl)methanamine may not be extensively published, a conservative approach based on the known hazards of structurally similar compounds—such as primary amines, cyclopropylamines, and benzylamines—is a prudent and necessary starting point.
These related compounds are often classified as corrosive and may be harmful if swallowed or inhaled.[1][2] Therefore, (1-Benzylcyclopropyl)methanamine must be treated as hazardous waste until proven otherwise. Laboratory personnel should consider all chemical waste as hazardous unless explicitly confirmed to be non-hazardous by an environmental health and safety (EHS) professional.[3]
Table 1: Anticipated Hazard Profile for (1-Benzylcyclopropyl)methanamine
| Hazard Category | GHS Pictogram(s) | Anticipated Effects |
| Acute Toxicity (Oral) |
Personal Protective Equipment (PPE) and Handling Precautions
Given the anticipated corrosive nature of (1-Benzylcyclopropyl)methanamine, strict adherence to PPE protocols is mandatory to prevent chemical burns and exposure.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
-
Eye/Face Protection: Wear chemical safety goggles and a face shield (minimum 8-inch) where splashing is a risk.[1]
-
Skin and Body Protection: A flame-retardant lab coat or a complete suit protecting against chemicals is required.[1] Ensure footwear is closed-toe.
-
Ventilation: All handling and waste packaging should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[5][6]
Step-by-Step Disposal Protocol
The cardinal rule for the disposal of research chemicals is that they should never be poured down the sink or placed in the regular trash.[3][7] Sewer disposal is prohibited for most laboratory chemicals, especially those that are not readily biodegradable or have aquatic toxicity.[3][8] The only acceptable method is collection for disposal via your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[3][9]
Experimental Protocol: Waste Collection and Storage
-
Container Selection:
-
Waste Segregation (The Causality):
-
Collect waste (1-Benzylcyclopropyl)methanamine in a dedicated container. Do not mix it with other waste streams.
-
Crucially, store this amine waste separately from acids, acid anhydrides, strong oxidizing agents, and carbon dioxide. [4][6] Mixing amines with these substances can cause violent exothermic reactions, gas evolution, and potential container pressurization.
-
-
Labeling for Trustworthiness:
-
Immediately label the waste container. An unlabeled container is a serious safety violation and creates a dangerous "unknown" for disposal personnel.
-
The label must clearly state:
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[9]
-
The container must remain closed at all times except when actively adding waste.[9] Never leave a funnel in the container.[9]
-
-
Requesting Disposal:
Disposal Pathway Visualization
The following diagram outlines the logical workflow for the safe disposal of (1-Benzylcyclopropyl)methanamine, ensuring a self-validating system from generation to final disposition.
Caption: Disposal Workflow for (1-Benzylcyclopropyl)methanamine.
Decontamination and Empty Container Disposal
-
Contaminated Labware: Any reusable labware (e.g., glassware) that has come into contact with the chemical must be decontaminated. A triple rinse with a suitable solvent (such as ethanol or acetone), which is then collected as hazardous waste, is a standard procedure.
-
Empty Containers: An "empty" container that held a hazardous chemical must also be managed properly.
-
Empty the container of all pourable contents.[3]
-
Deface or remove the original manufacturer's label.[3]
-
Rinse the container three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]
-
After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but you must confirm this with your institution's specific policies.[3][12]
-
Emergency Spill Procedures
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.
-
Control Ignition Sources: If the material is flammable, remove all sources of ignition.[1][4]
-
Contain and Absorb: For a small spill, cover with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads).[5] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully scoop the absorbed material and spill residue into a designated hazardous waste container.[5][13] Label it appropriately and manage it as hazardous waste.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS office, regardless of size.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of (1-Benzylcyclopropyl)methanamine, upholding their commitment to safety and environmental responsibility.
References
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices for Disposal of Chemicals from Laboratories. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
- Google Patents. (n.d.). System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste.
-
University of Wisconsin–Madison Safety Department. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]
-
American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals. Retrieved from [Link]
-
Loba Chemie. (2016, May 25). CYCLOPROPYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Karolinska Institutet. (2025, May 28). Laboratory waste. Retrieved from [Link]
-
Illinois Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
University of California, Santa Cruz | Environment, Health and Safety. (n.d.). 7.15 Reactive and Potentially Explosive Chemicals. Retrieved from [Link]
-
Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
